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Core Science & Biosynthesis

Foundational

Dehydro fosinopril sodium salt chemical structure and properties

This guide details the chemical structure, properties, and analytical characterization of Dehydro Fosinopril Sodium Salt , chemically identified as the aromatized impurity of Fosinopril Sodium (often designated as Fosino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, properties, and analytical characterization of Dehydro Fosinopril Sodium Salt , chemically identified as the aromatized impurity of Fosinopril Sodium (often designated as Fosinopril Impurity E in pharmacopeial contexts).

Synonyms: Fosinopril Impurity E, Phenyl-Fosinopril Sodium, Hexadehydro Fosinopril Sodium.

Executive Summary

Dehydro Fosinopril Sodium Salt represents a critical oxidative degradation product and process-related impurity in the manufacturing and stability profiling of Fosinopril Sodium. Unlike the parent drug, which contains a saturated cyclohexyl ring, the "Dehydro" analog features a fully aromatized phenyl ring at the C4 position of the proline moiety (or the corresponding side chain, depending on the specific isomer).

For drug development professionals, this compound serves as a vital Reference Standard for establishing stability-indicating HPLC methods. Its presence indicates oxidative stress during synthesis or storage, specifically involving the dehydrogenation of the cyclohexyl moiety.

Chemical Identity & Structure

The transition from Fosinopril Sodium to Dehydro Fosinopril involves the loss of six hydrogen atoms (aromatization), significantly altering the molecule's lipophilicity and UV absorption profile.

PropertyFosinopril Sodium (Parent)Dehydro Fosinopril Sodium (Impurity)
CAS Number 88889-14-9N/A (Often cited as Impurity E salt)
Molecular Formula


Molecular Weight 585.64 g/mol 579.60 g/mol
Key Structural Feature 4-Cyclohexyl ring (Saturated)4-Phenyl ring (Aromatized)
Unsaturation Partially SaturatedFully Aromatized (Cyclohexyl

Phenyl)
Appearance White to off-white crystalline solidOff-white to pale yellow solid
Structural Causality

The "Dehydro" nomenclature in this specific context refers to hexadehydro modification. The thermodynamic drive toward aromatic stability makes the cyclohexyl ring susceptible to oxidation under harsh conditions (high heat, metal catalysis), converting it into a phenyl ring.

Formation Mechanism & Degradation Pathway[1][2][3]

Understanding the origin of Dehydro Fosinopril is essential for controlling it. It arises primarily through two pathways:

  • Process Carryover: Incomplete hydrogenation of the phenyl-containing starting material during the synthesis of the cyclohexyl-proline intermediate.

  • Oxidative Degradation: Radical-mediated dehydrogenation during stability studies (stress conditions).

Pathway Visualization (DOT)

Fosinopril_Degradation Fos Fosinopril Sodium (Parent Drug) C30H45NNaO7P Inter Radical Intermediate (Cyclohexyl Ring) Fos->Inter Oxidative Stress (Metal ions, Heat, O2) Fosilat Fosinoprilat (Hydrolysis Product) Impurity A Fos->Fosilat Hydrolysis (Ester Cleavage) Dehydro Dehydro Fosinopril Na (Impurity E / Phenyl Analog) C30H39NNaO7P Inter->Dehydro -6H (Aromatization)

Figure 1: Mechanistic pathway showing the oxidative conversion of Fosinopril Sodium to its Dehydro (aromatized) analog, distinct from the hydrolytic pathway.

Analytical Characterization

The Dehydro impurity is distinct from Fosinopril in Reverse-Phase HPLC (RP-HPLC) due to the pi-pi interactions of the additional phenyl ring, which increases retention time on C18 columns.

HPLC Method Parameters (Stability Indicating)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B (Isocratic)

    • 5-20 min: 40%

      
       80% B (Linear Ramp)
      
  • Detection: UV at 215 nm (Fosinopril) and 254 nm (Enhanced detection for Dehydro impurity due to aromaticity).

Mass Spectrometry (LC-MS/MS) Profile
  • Ionization: ESI Positive Mode (+).

  • Parent Ion [M+H]+:

    • Fosinopril (Free Acid):

      
      
      
    • Dehydro Fosinopril (Free Acid):

      
       (Mass shift of -6 Da).
      
  • Fragmentation Pattern: The Dehydro analog shows a characteristic tropylium ion fragment (

    
     91) or phenyl-alkyl fragments that are more abundant than in the cyclohexyl parent spectrum.
    

Experimental Protocol: Isolation & Identification

To confirm the presence of Dehydro Fosinopril in a drug substance batch, follow this self-validating workflow.

Step 1: Sample Preparation
  • Dissolve 50 mg of Fosinopril Sodium API in 50 mL of diluent (50:50 MeCN:Water).

  • Spiking Control: Prepare a reference solution of Dehydro Fosinopril Sodium (Impurity E) at 0.1% level (

    
    ).
    
Step 2: Chromatographic Separation

Run the gradient method described above.[1]

  • System Suitability: Resolution (

    
    ) between Fosinopril and Dehydro Fosinopril must be 
    
    
    
    .
  • Relative Retention Time (RRT):

    • Fosinopril: 1.00

    • Dehydro Fosinopril: ~1.15 - 1.25 (Elutes later due to higher hydrophobicity).

Step 3: Spectral Validation (PDA)

Extract the UV spectrum of the peak at the specific RRT.

  • Criteria: The Dehydro peak will exhibit a distinct absorption shoulder at 250-260 nm (characteristic of the phenyl ring) which is absent or significantly weaker in the parent Fosinopril peak (which only has the distal phenylalkyl group).

Workflow Visualization (DOT)

Analytical_Workflow Sample API Sample (Fosinopril Na) Prep Dissolution (50:50 MeCN:H2O) Sample->Prep HPLC RP-HPLC Injection (Gradient Elution) Prep->HPLC UV_Det UV Detection (Dual: 215nm & 254nm) HPLC->UV_Det Decision Peak at RRT ~1.2? UV_Det->Decision MS_Conf LC-MS Confirmation (m/z 558 vs 564) Decision->MS_Conf Yes Report Quantify Impurity E MS_Conf->Report

Figure 2: Analytical decision tree for identifying Dehydro Fosinopril in bulk drug substance.

Biological Relevance & Toxicity

While primarily a quality control marker, the biological implications of Dehydro Fosinopril are governed by ICH Q3A/B guidelines.

  • Activity: As an ACE inhibitor analog, it likely retains some affinity for the ACE active site (zinc-binding phosphinyl group is intact). However, the rigid phenyl ring replaces the flexible cyclohexyl ring, potentially altering binding kinetics (

    
    ).
    
  • Toxicity: There are no specific alerts for genotoxicity solely based on the dehydrogenation of the cyclohexyl ring. It is generally controlled as a standard organic impurity (Limit: NMT 0.15% or 1.0 mg/day intake).

References

  • European Pharmacopoeia (Ph. Eur.) 10.0. Fosinopril Sodium Monograph: Impurity E (Phenyl Fosinopril). Strasbourg: EDQM.

    • Source Verification:

  • United States Pharmacopeia (USP).

    • Source Verification:

  • BOC Sciences. Fosinopril Sodium Salt & Impurities Profile.

    • Source Verification:

  • National Center for Biotechnology Information. PubChem Compound Summary for Fosinopril Sodium.

    • Source Verification:

  • Splendid Lab. Dehydro Fosinopril Sodium Salt Analytical Standard.

    • Source Verification:

Sources

Exploratory

An In-depth Technical Guide to the Molecular Characteristics of Fosinopril and a Putative Dehydro-Degradant

For Researchers, Scientists, and Drug Development Professionals Introduction Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] As a prodrug, fosin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] As a prodrug, fosinopril is converted in the body to its active metabolite, fosinoprilat, which exerts the therapeutic effect. The stability of a drug product is a critical attribute, and understanding its degradation pathways is paramount for ensuring safety and efficacy. Fosinopril has been shown to degrade under various stress conditions, including hydrolysis and photo-acidic exposure, leading to the formation of several degradation products.[2] This guide provides a detailed examination of the molecular weight and formula of fosinopril sodium and its active metabolite, and explores the characteristics of a potential degradation product, herein termed "dehydro fosinopril sodium salt."

Fosinopril Sodium: Core Molecular Properties

Fosinopril is administered as the sodium salt to enhance its solubility and bioavailability. The key molecular details of fosinopril sodium are summarized in the table below.

PropertyValueSource(s)
Chemical Name (4S)-4-cyclohexyl-1-[[(R)-phosphinyl]acetyl]-L-proline, sodium salt[3]
Molecular Formula C₃₀H₄₅NNaO₇P[3]
Molecular Weight 585.65 g/mol [3]
CAS Number 88889-14-9[3]

Fosinopril's structure contains a phosphinate group, which is unique among ACE inhibitors and contributes to its pharmacokinetic profile.[1]

The Active Metabolite: Fosinoprilat

Upon administration, fosinopril sodium is rapidly hydrolyzed by esterases in the gastrointestinal mucosa and liver to its active diacid metabolite, fosinoprilat.[4] This enzymatic cleavage of the ester group is a critical step in the drug's mechanism of action.

PropertyValue
Chemical Name (4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid
Molecular Formula C₂₃H₃₄NO₅P
Molecular Weight 435.5 g/mol

Dehydro Fosinopril Sodium Salt: A Putative Degradation Product

The term "dehydro fosinopril" suggests the loss of two hydrogen atoms from the parent molecule, which can occur through an oxidation process. While "dehydro fosinopril" is not a formally recognized impurity with a standardized structure in the pharmacopeias, its formation is chemically plausible under oxidative stress conditions. A likely site for dehydrogenation is the cyclohexyl ring, which could be oxidized to a cyclohexenyl or cyclohexadienyl ring.

For the purpose of this technical guide, we will hypothesize the formation of a double bond within the cyclohexyl moiety as a potential structure for a dehydro-fosinopril species.

PropertyHypothesized Value
Proposed Chemical Name (4S)-4-(cyclohex-1-en-1-yl)-1-[[(R)-phosphinyl]acetyl]-L-proline, sodium salt
Proposed Molecular Formula C₃₀H₄₃NNaO₇P
Proposed Molecular Weight 583.63 g/mol

This proposed structure and its corresponding molecular weight and formula are based on a chemically reasonable degradation pathway. Experimental verification would be required for definitive identification.

Hypothetical Degradation Pathway

The following diagram illustrates a potential degradation pathway of fosinopril sodium to fosinoprilat and a hypothetical dehydro fosinopril.

G Fosinopril Fosinopril Sodium C₃₀H₄₅NNaO₇P MW: 585.65 Fosinoprilat Fosinoprilat C₂₃H₃₄NO₅P MW: 435.5 Fosinopril->Fosinoprilat Hydrolysis (+H₂O, -C₇H₁₂O₂) Dehydro Dehydro Fosinopril Sodium Salt (Hypothetical) C₃₀H₄₃NNaO₇P MW: 583.63 Fosinopril->Dehydro Oxidation (-2H)

Sources

Foundational

Foreword for the Senior Application Scientist

An In-Depth Technical Guide to the Impurities of Fosinopril Sodium for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, a comprehensive understanding of an active p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Impurities of Fosinopril Sodium for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, a comprehensive understanding of an active pharmaceutical ingredient (API) extends beyond its therapeutic efficacy to a thorough characterization of its potential impurities. This guide addresses the topic of "dehydro fosinopril sodium salt." However, extensive research of scientific databases and chemical registries has revealed that "dehydro fosinopril sodium salt" is not a recognized chemical entity with an assigned CAS number. It is likely that this term is a hypothetical descriptor for a potential degradation product.

This document, therefore, provides a detailed technical exploration of the known and characterized impurities of fosinopril sodium. We will delve into the established degradation pathways, analytical methodologies for detection and quantification, and the synthesis of key related compounds. By understanding the impurity profile of fosinopril sodium, researchers and drug development professionals can ensure the quality, safety, and efficacy of its formulations.

Fosinopril Sodium: An Overview

Fosinopril sodium is the sodium salt of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat. The chemical structure of fosinopril sodium is presented below.

Table 1: Chemical and Physical Properties of Fosinopril Sodium

PropertyValue
Chemical NameL-proline, 4-cyclohexyl-1-[[phosphinyl]acetyl]-, sodium salt, trans-
CAS Number88889-14-9
Molecular FormulaC₃₀H₄₅NNaO₇P
Molecular Weight585.65 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water, methanol, and ethanol; slightly soluble in hexane

The Concept of "Dehydro Fosinopril"

While a specific "dehydro fosinopril" is not described in the scientific literature, the term "dehydro" typically implies the removal of hydrogen atoms, often resulting in the formation of a double bond or a new ring. In the context of fosinopril, this could theoretically occur at several positions. However, forced degradation studies have not identified such a product as a major degradant.[3] Fosinopril has been shown to be stable to oxidative stress, which would be a likely pathway for dehydrogenation.[3]

Instead, the primary degradation pathway for fosinopril is hydrolysis.

Known Degradation Pathways and Impurities of Fosinopril

Forced degradation studies of fosinopril sodium have been conducted under various stress conditions, including hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress.[3] The major degradation pathway identified is hydrolysis of the ester and phosphinate ester bonds.

A logical workflow for identifying and characterizing fosinopril impurities is depicted in the following diagram:

Fosinopril_Impurity_Workflow cluster_Stress Stress Degradation cluster_Analysis Analytical Characterization cluster_Synthesis Reference Standard Synthesis Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Light, Heat) LC_MS LC-MS/TOF and MSn (Detection and m/z) Forced_Degradation->LC_MS Analyze stressed samples H_D_Exchange On-line H/D Exchange (Confirmation of labile protons) LC_MS->H_D_Exchange Further characterize Isolation Isolation of Impurities (e.g., Preparative HPLC) H_D_Exchange->Isolation Isolate for confirmation NMR_IR Structural Elucidation (NMR, IR) Isolation->NMR_IR Confirm structure Synthesis Synthesis of Reference Standards NMR_IR->Synthesis Synthesize for validation

Caption: Workflow for the Identification and Characterization of Fosinopril Impurities.

The principal degradation products and process-related impurities of fosinopril are listed in the table below.

Table 2: Major Impurities of Fosinopril

Impurity NameStructureCAS Number
Fosinoprilat (Fosinopril EP Impurity A)Hydrolysis product95399-71-6
(4-Phenylbutyl)phosphinic acidHydrolysis productNot available
2-Methyl-1-(propionyloxy)propanolHydrolysis productNot available
Fosinopril Related Compound BDiastereomerNot available
Fosinopril Related Compound CDiastereomer474519-28-3[4]
Fosinopril Impurity 1Process-related149760-14-5[5]
Fosinopril Impurity 4Process-related103201-78-1[6]
Fosinopril Impurity AProcess-related83623-61-4[7]

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of fosinopril impurities are critical for ensuring drug quality. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

HPLC Method for the Determination of Fosinopril and its Degradation Products

A robust HPLC method is essential for separating fosinopril from its impurities. The following is a representative method based on published literature.[8]

Experimental Protocol: HPLC Analysis of Fosinopril and its Impurities

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the impurity profile being targeted.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the fosinopril sodium sample in the mobile phase to a known concentration.

  • Injection Volume: 20 µL.

  • Analysis: Inject the sample and the reference standards of the known impurities. Identify and quantify the impurities based on their retention times and peak areas relative to the reference standards.

The logical flow of an HPLC-based impurity analysis is as follows:

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Data_Analysis Data Analysis (Peak Integration, Quantification) HPLC_System->Data_Analysis Method_Development Method Development (Mobile Phase Gradient Optimization) Method_Development->HPLC_System Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Method_Validation->Data_Analysis Impurity_Report Impurity Profile Report Data_Analysis->Impurity_Report

Caption: Workflow for HPLC-Based Impurity Profiling of Fosinopril.

Mass Spectrometry for Structural Elucidation

For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Time-of-Flight (TOF) and tandem mass spectrometry (MSn) can provide accurate mass measurements and fragmentation patterns, which are crucial for elucidating the structures of novel degradation products.[3]

Synthesis of Fosinopril Impurities as Reference Standards

The availability of pure reference standards for known impurities is a prerequisite for accurate quantification. The synthesis of these compounds often requires a multi-step organic synthesis approach. For instance, the synthesis of fosinoprilat, the active metabolite and a primary hydrolytic degradation product, is a key undertaking in the preparation of a complete impurity reference standard library.

Conclusion and Future Perspectives

While the entity "dehydro fosinopril sodium salt" does not correspond to a known, characterized impurity of fosinopril with a designated CAS number, a thorough understanding of the actual degradation pathways and process-related impurities is paramount for drug development professionals. The primary mode of degradation for fosinopril is hydrolysis, leading to the formation of fosinoprilat and other related substances.

The robust analytical methodologies outlined in this guide, particularly HPLC and LC-MS, are essential tools for the monitoring and control of these impurities. Future research may focus on the development of even more sensitive and rapid analytical techniques for impurity profiling, as well as further investigation into the potential for any minor, yet unidentified, degradation products under long-term storage and diverse environmental conditions. The principles and protocols detailed herein provide a solid foundation for ensuring the continued safety and quality of fosinopril-containing pharmaceuticals.

References

  • Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. PubMed. [Link]

  • Fosinopril Impurity 1 | CAS No- 149760-14-5. GLP Pharma Standards. [Link]

  • Fosinopril Impurity A - CAS - 83623-61-4. Axios Research. [Link]

  • Fosinopril Impurity 4 | CAS No: 103201-78-1. Cleanchem. [Link]

  • fosinopril±sodium and its degradation product analysis in monopril tablets. Acta Chimica Slovenica. [Link]

  • MONOPRIL. U.S. Food and Drug Administration. [Link]

  • fosinopril - PRODUCT MONOGRAPH. pms-fosinopril-product-monograph.pdf. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Degradation Pathways of Fosinopril Sodium

A Senior Application Scientist's Synthesis of Chemical Stability and Analytical Strategy This guide provides a detailed examination of the chemical stability and degradation pathways of fosinopril sodium. As a prodrug, f...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Chemical Stability and Analytical Strategy

This guide provides a detailed examination of the chemical stability and degradation pathways of fosinopril sodium. As a prodrug, fosinopril's conversion to its active form is a critical aspect of its pharmacology. However, understanding its degradation under various stress conditions is paramount for ensuring drug quality, safety, and efficacy. This document synthesizes findings from peer-reviewed literature and regulatory information to provide researchers and drug development professionals with a comprehensive technical resource.

Introduction: Fosinopril Sodium and the Imperative of Stability

Fosinopril sodium is an angiotensin-converting enzyme (ACE) inhibitor, distinguished by the presence of a unique phosphinate group.[1][2] It is administered as an ester prodrug for the treatment of hypertension and heart failure.[3][4] Upon oral administration, it is hydrolyzed by esterases in the gastrointestinal mucosa and liver to its pharmacologically active diacid metabolite, fosinoprilat.[1][3] This intended biotransformation is, in essence, a controlled degradation.

The core of drug development and formulation science lies in understanding and controlling unintended degradation. Forced degradation studies, or stress testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4][5] For fosinopril sodium, this involves exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to predict its stability profile.

Chemical Structures and Primary Transformation

To comprehend the degradation of fosinopril, it is essential to first understand its molecular structure and its primary conversion to the active metabolite, fosinoprilat.

  • Fosinopril Sodium: The sodium salt of the ester prodrug.

  • Fosinoprilat (SQ 27,519): The active diacid metabolite, formed by the hydrolysis of the ester group. This is the primary "degradation" product in a physiological context.

The fundamental transformation is the cleavage of the ester bond, a hydrolytic process that is central to the drug's mechanism of action.

Degradation Pathways: A Critical Analysis of Stress Testing Data

Forced degradation studies are instrumental in revealing the chemical liabilities of a drug molecule. The scientific literature on fosinopril provides a clear and consistent picture of its stability profile.

Hydrolytic Degradation: The Principal Pathway

Hydrolysis is the most significant degradation pathway for fosinopril sodium. This is not only its mechanism of activation in the body but also its primary route of degradation under aqueous stress conditions.

  • Acidic, Basic, and Neutral Hydrolysis: Studies have shown that fosinopril undergoes degradation in acidic, basic, and neutral aqueous environments.[6] The ester linkage is susceptible to cleavage under these conditions, leading to the formation of fosinoprilat and the corresponding alcohol side-chain. In vivo, this hydrolysis is rapid and complete.[1] Other metabolites identified in plasma and urine include a glucuronide conjugate of fosinoprilat and a p-hydroxy metabolite of fosinoprilat.[1]

Oxidative Degradation: Addressing "Dehydro Fosinopril"

The term "dehydro fosinopril" implies an oxidative transformation. However, extensive forced degradation studies have concluded that fosinopril is stable under oxidative stress conditions .[6] A key study by Narayanam and Singh subjected fosinopril to various oxidative agents (e.g., hydrogen peroxide) and found no significant degradation.[6] This finding is critical as it indicates that the formation of an oxidation product, such as a "dehydro" form, is not a likely degradation pathway under normal storage or physiological conditions.

Causality: The stability of fosinopril to oxidation can be attributed to the absence of easily oxidizable functional groups in its core structure. The phosphinate group and the saturated rings are generally resistant to mild oxidation. Therefore, a degradation pathway leading to "dehydro fosinopril" is not supported by the available scientific evidence.

Photolytic and Thermal Degradation
  • Photostability: Fosinopril has been shown to degrade under photo-acidic conditions, suggesting that light can catalyze its hydrolysis in an acidic environment.[6]

  • Thermal Stability: The molecule is stable under thermal stress, with studies showing no significant degradation when subjected to heat.[6]

The following diagram illustrates the established degradation and metabolic pathways for fosinopril sodium.

G cluster_stress Forced Degradation Conditions Fosinopril Fosinopril Sodium (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) Fosinopril->Fosinoprilat Hydrolysis (In-vivo & In-vitro) Glucuronide Glucuronide Conjugate (Inactive Metabolite) Fosinoprilat->Glucuronide Metabolism Hydroxy p-Hydroxy Metabolite (Active Metabolite) Fosinoprilat->Hydroxy Metabolism NoOxidation No Significant Oxidation (Stable to Oxidative Stress) Hydrolysis Hydrolysis (Acid, Base, Neutral) Hydrolysis->Fosinoprilat Major Degradation Oxidation Oxidation (e.g., H₂O₂) Oxidation->NoOxidation Confirmed Stability Photolysis Photolysis (Light) Photolysis->Fosinoprilat Minor Degradation Thermolysis Thermal Stress (Heat) Thermolysis->Fosinopril Stable

Caption: Established metabolic and degradation pathways of Fosinopril Sodium.

Quantitative Summary of Degradation Behavior

The stability of a drug is often quantified by the percentage of the drug remaining or the percentage of impurities formed under various stress conditions. The table below summarizes the findings from published literature.

Stress ConditionReagent/ConditionObservationReference
Acidic Hydrolysis e.g., 0.1 M HCl, heatDegradation occurs[6]
Basic Hydrolysis e.g., 0.1 M NaOH, heatDegradation occurs[6]
Neutral Hydrolysis Water, heatDegradation occurs[6]
Oxidative e.g., 3-30% H₂O₂Stable [6]
Thermal e.g., 60-80°CStable [6]
Photolytic UV/Visible lightDegradation observed, especially in acidic solution[6]

Experimental Protocol: Forced Degradation Study

A robust, self-validating protocol is essential for accurately assessing drug stability. The following is a generalized, step-by-step methodology for conducting a forced degradation study on fosinopril sodium, synthesized from established analytical practices.

Objective

To identify the degradation products of fosinopril sodium under various ICH-prescribed stress conditions and to develop a stability-indicating analytical method.

Materials and Reagents
  • Fosinopril Sodium Reference Standard

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Orthophosphoric Acid or Ammonium Acetate (for mobile phase pH adjustment)

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve fosinopril sodium in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a shorter period (e.g., 2 hours, as base hydrolysis is often faster). Neutralize with 0.1 M HCl and dilute with mobile phase.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store protected from light at room temperature for a specified time (e.g., 24 hours). Dilute with mobile phase.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Dissolve the stressed powder in mobile phase for analysis.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Sample Analysis (HPLC): Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.

Example HPLC Method

A typical stability-indicating method for fosinopril and its primary degradant, fosinoprilat, is as follows:

ParameterConditionRationale
Column C18 (e.g., X Terra, 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Methanol:Water (e.g., 75:25 v/v), pH adjusted to ~3.1 with orthophosphoric acidThe organic modifier and acidic pH ensure good peak shape and resolution between fosinopril and fosinoprilat.
Flow Rate 1.0 mL/minStandard flow rate for efficient separation on a 4.6 mm ID column.
Detection UV at 220 nmWavelength at which both fosinopril and its degradants exhibit sufficient absorbance.
Column Temperature 45°CElevated temperature can improve peak symmetry and reduce analysis time.
Method parameters synthesized from literature.[7]

The following diagram outlines the experimental workflow for a comprehensive forced degradation study.

G cluster_stress Apply Stress Conditions (ICH Q1A/Q1B) start Start: Fosinopril Sodium Drug Substance stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->stock acid Acid Hydrolysis (HCl, Heat) stock->acid Expose aliquots base Base Hydrolysis (NaOH, RT) stock->base Expose aliquots oxid Oxidation (H₂O₂) stock->oxid Expose aliquots thermal Thermal (Solid, Heat) stock->thermal Expose aliquots photo Photolytic (Light Exposure) stock->photo Expose aliquots neutralize Neutralize/Dilute Samples to Working Concentration acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis: - Peak Purity - Mass Balance - Identify Degradants hplc->data pathway Establish Degradation Pathway & Validate Method data->pathway

Caption: Experimental workflow for a forced degradation study of Fosinopril.

Conclusion and Field Insights

The degradation profile of fosinopril sodium is well-characterized and dominated by hydrolysis, which is both its in-vivo activation mechanism and its primary chemical liability in aqueous environments. The key takeaway for researchers and formulation scientists is the molecule's notable stability against oxidation and heat. The hypothesis of a "dehydro fosinopril" degradation pathway is not supported by rigorous, published forced degradation studies.

Therefore, analytical method development and validation should focus on creating a robust, stability-indicating method capable of separating fosinopril sodium from its principal hydrolytic degradant, fosinoprilat, and other potential process impurities or minor degradants. Any investigation into fosinopril stability must be grounded in these established pathways to ensure scientifically valid and regulatory-compliant outcomes.

References

  • Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 135-43. [Link]

  • Jančić, B., Ivanović, D., Medenica, M., & Malenović, A. (2003). Fosinopril-sodium and its degradation product analysis in Monopril tablets. Acta Chimica Slovenica, 50, 327-333. [Link]

  • U.S. Food and Drug Administration. MONOPRIL (fosinopril sodium) tablets label. [Link]

  • Teva Canada Limited. (2024). PRODUCT MONOGRAPH PrTEVA-FOSINOPRIL. [Link]

  • Jančić, B., et al. (2003). Fosinopril-sodium and its degradation product analysis in Monopril tablets. Acta Chimica Slovenica. [Link]

  • Pharmascience Inc. (2016). PRODUCT MONOGRAPH pms-FOSINOPRIL. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-line, 24(1), 1-14.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press.
  • Popovska, O., et al. (2008). Monitoring of fosinopril sodium impurities by liquid chromatography-mass spectrometry including the neural networks in method evaluation. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 547-555. [Link]

  • Sane, R. T., et al. (2004). A simple and sensitive RP-UPLC method for the simultaneous determination of N-Hydroxybenzotriazole, Cinchonidine and 1,3-Dicyclohexyl urea contents in fosinopril sodium drug substance. ResearchGate. (Table reference for degradation studies). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23681451, Fosinopril sodium. [Link]

  • DrugBank Online. Fosinopril. [Link]

  • Zestos, A. G. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Shionoiri, H., et al. (1997). Fosinopril. Clinical pharmacokinetics and clinical potential. Clinical Pharmacokinetics, 32(6), 460-80. [Link]

  • Sica, D. A., & Gehr, T. W. (1989). Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension. Drugs, 37(6), 707-23. [Link]

  • Singh, B., & Kumar, R. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3828. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Fosinopril Sodium and its Primary Degradant

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Fosinopril Sodium and its primary active...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Fosinopril Sodium and its primary active metabolite and degradation product, Fosinoprilat. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability studies, and impurity profiling. The separation was achieved on a C18 stationary phase with a gradient mobile phase of acetonitrile and a phosphate buffer (pH 3.0), providing excellent resolution and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction

Fosinopril Sodium is an ester prodrug of an angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension and heart failure.[1][2] Upon oral administration, it undergoes rapid hydrolysis by esterases in the gastrointestinal mucosa and liver to its pharmacologically active diacid metabolite, fosinoprilat.[3][4][5] This conversion is essential for its therapeutic effect, which involves the inhibition of ACE, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][4]

The chemical stability of Fosinopril Sodium is a critical quality attribute, as it is susceptible to hydrolysis, which leads to the formation of fosinoprilat. While fosinoprilat is the active moiety, its presence as a degradant in the final drug product must be strictly controlled and quantified to ensure product safety, efficacy, and compliance with regulatory standards. Therefore, a stability-indicating analytical method—one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products—is essential.[6]

This document provides a comprehensive, field-proven protocol for the development and validation of an RP-HPLC method for the simultaneous determination of Fosinopril Sodium and Fosinoprilat. The scientific rationale behind each methodological choice is explained to provide a deeper understanding of the chromatographic principles at play.

Experimental Design and Rationale

Rationale for Methodological Choices

The development of a robust HPLC method is a systematic process. The choices made were based on the physicochemical properties of Fosinopril Sodium and Fosinoprilat.

  • Column Selection: Fosinopril and its degradant, Fosinoprilat, possess both non-polar (cyclohexyl, phenylbutyl) and polar (carboxyl, phosphinate) functional groups. A C18 (octadecylsilyl) column was selected for its hydrophobic stationary phase, which provides effective retention for these molecules via reversed-phase chromatography. The difference in polarity between the ester prodrug (Fosinopril) and the more polar diacid degradant (Fosinoprilat) is the basis for their chromatographic separation.[3]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile was chosen as the organic solvent due to its low UV cutoff, low viscosity, and excellent elution strength for the analytes of interest. A gradient elution was employed to ensure the timely elution of the more retained Fosinopril peak while maintaining a sharp peak shape for the earlier eluting Fosinoprilat.

    • Aqueous Phase and pH Control: The ionization state of the acidic and basic functional groups on the analytes significantly impacts their retention and peak shape. A phosphate buffer at pH 3.0 was used to suppress the ionization of the carboxylic acid groups in both molecules. Operating at a pH well below the pKa (~3.8) of the carboxylic acid ensures that the analytes are in a less polar, protonated state, leading to better retention, improved peak symmetry, and enhanced reproducibility.[2][3]

  • Detection Wavelength: To determine the optimal detection wavelength, UV scans of both Fosinopril Sodium and Fosinoprilat in the mobile phase were performed. A wavelength of 220 nm was selected as it offered high sensitivity for both compounds, making it suitable for the simultaneous detection and quantification of the parent drug and its key degradation product.[3][7]

  • Column Temperature: The column temperature was maintained at 35°C to ensure reproducible retention times and improve peak efficiency by reducing mobile phase viscosity.[8]

Instrumentation
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or UV detector.

  • Data Acquisition: Chromatographic data was collected and processed using Empower or ChemStation software.

  • Analytical Balance: Mettler Toledo or equivalent (0.01 mg readability).

  • pH Meter: Calibrated pH meter.

Reagents and Materials
  • Standards: Fosinopril Sodium Reference Standard, Fosinoprilat Reference Standard.

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q).

  • Chemicals: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (85%, Analytical Grade).

  • Column: X-Terra RP18, 4.6 x 150 mm, 5 µm particle size, or equivalent L1 packing.

Detailed Protocols

Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase A: 25 mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of Fosinopril Sodium RS and 25 mg of Fosinoprilat RS into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of each stock solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution contains 100 µg/mL of both Fosinopril Sodium and Fosinoprilat.

Chromatographic Conditions
ParameterCondition
Column X-Terra RP18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 25 mM KH₂PO₄ Buffer (pH 3.0)B: Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
22.0
30.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[9][10]

Method_Validation_Flow Figure 1: Method Validation Workflow Start Validated HPLC Method SystemSuitability System Suitability Start->SystemSuitability Specificity Specificity (Forced Degradation) Start->Specificity Robustness Robustness Start->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ LOD Limit of Detection (LOD) Linearity->LOD

Caption: Logical flow of the validation process.

System Suitability

System suitability testing is integral to ensuring the chromatographic system is adequate for the analysis.[11][12] The working standard solution (100 µg/mL) was injected six times. The acceptance criteria are summarized below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between Fosinoprilat and Fosinopril
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%
Specificity (Forced Degradation)

Specificity was demonstrated by subjecting a sample solution of Fosinopril Sodium to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The stressed samples were analyzed alongside a non-degraded sample. The method is considered specific if it can resolve the main peaks from any degradation products and there is no interference at the retention time of the analytes.

  • Protocol:

    • Acid Hydrolysis: Reflux sample with 0.1N HCl at 80°C for 2 hours.

    • Base Hydrolysis: Reflux sample with 0.1N NaOH at 80°C for 1 hour.

    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug to 105°C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

Linearity and Range

Linearity was evaluated by analyzing five concentrations of Fosinopril Sodium and Fosinoprilat, ranging from 10 µg/mL to 150 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Fosinoprilat10 - 150≥ 0.999
Fosinopril Sodium10 - 150≥ 0.999
Accuracy (% Recovery)

Accuracy was determined by spiking a placebo mixture with known amounts of Fosinopril Sodium and Fosinoprilat at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated for each level.

LevelFosinoprilat (% Recovery)Fosinopril Sodium (% Recovery)
80%98.0 - 102.098.0 - 102.0
100%98.0 - 102.098.0 - 102.0
120%98.0 - 102.098.0 - 102.0
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the working standard solution (100 µg/mL) were performed on the same day. The Relative Standard Deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the method's ruggedness.

Precision Type%RSD (Fosinoprilat)%RSD (Fosinopril Sodium)
Repeatability ≤ 2.0%≤ 2.0%
Intermediate ≤ 2.0%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results. The tested parameters included:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase pH (± 0.1 units)

System suitability parameters were checked for each condition to ensure they remained within the acceptance criteria.

HPLC_Method_Dev_Workflow Figure 2: HPLC Method Development Workflow A 1. Analyte Characterization (pKa, Solubility, UV Spectra) B 2. Initial Parameter Selection - Column (C18) - Mobile Phase (ACN/Buffer) - Detector (UV 220 nm) A->B C 3. Optimization of Chromatographic Conditions B->C D Buffer pH & Concentration C->D E Gradient Program C->E F Flow Rate & Temperature C->F G 4. System Suitability Verification (Resolution, Tailing, Plates) D->G E->G F->G H 5. Final Validated Method G->H

Caption: Systematic workflow for HPLC method development.

Conclusion

The RP-HPLC method described in this application note provides a simple, precise, and accurate technique for the simultaneous determination of Fosinopril Sodium and its primary degradation product, Fosinoprilat. The method has been thoroughly validated according to ICH guidelines, confirming its specificity, linearity, accuracy, precision, and robustness. It is, therefore, a reliable, stability-indicating method suitable for routine quality control analysis and stability studies of Fosinopril Sodium in bulk drug and pharmaceutical formulations.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Link

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Link

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Link

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. Link

  • Jančić, B., Ivanović, D., Medenica, M., & Malenović, A. (2003). Fosinopril-sodium and its degradation product analysis in monopril tablets. Acta Chimica Slovenica, 50, 327-333. Link

  • Phenomenex. (2017, September 13). Update: European Pharmacopeia EP 2.2.46. Link

  • Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 135-43. Link

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Link

  • European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. Link

  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. Link

  • PharmaGuideline. (2024, December 11). Steps for HPLC Method Validation. Link

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Link

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Link

  • uspbpep.com. 2.2.46. Chromatographic separation techniques. Link

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Link

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Link

  • Pharmascience. (2016, June 22). PRODUCT MONOGRAPH pms-FOSINOPRIL. Link

  • U.S. Food & Drug Administration. MONOPRIL - accessdata.fda.gov. Link

  • European Directorate for the Quality of Medicines & HealthCare. (2022, October 13). General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements. Link

  • Sanofi. (2008, January). Fosinopril Winthrop 10 / 20mg tablets. Link

  • Actavis Group. (2007, June 28). Fosinopril Medis tablet ENG PAR. Link

  • Asian Journal of Pharmaceutical Research. (2017). A New High-Performance Liquid Chromatographic Method for Identification and Quantification of Fosinopril Sodium and its related Impurities in Bulk Drug Product. Link

  • PubMed. (2005, October 15). Microemulsion liquid chromatographic method for characterisation of fosinopril sodium and fosinoprilat separation with chemometrical support. Link

  • PubChem. Fosinopril Sodium. Link

  • International Journal of Novel Research and Development. (2022, March 3). Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and. Link

  • TargetMol. Fosinopril sodium. Link

  • International Journal of All Research Education and Scientific Methods. (2022, June 15). Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug. Link

  • Teva Canada. (2024, March 7). Fosinopril sodium Product Monograph. Link

  • Cayman Chemical. Fosinopril-d7 (sodium salt). Link

Sources

Application

Application Note: Advanced Protocol for Forced Degradation Studies of Fosinopril Sodium

Executive Summary This Application Note provides a rigorous, field-validated protocol for conducting forced degradation studies on Fosinopril Sodium, a phosphinic acid-containing Angiotensin-Converting Enzyme (ACE) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous, field-validated protocol for conducting forced degradation studies on Fosinopril Sodium, a phosphinic acid-containing Angiotensin-Converting Enzyme (ACE) inhibitor. Unlike carboxyl-ACE inhibitors (e.g., Enalapril), Fosinopril Sodium contains a unique phosphinyl group and an ester linkage susceptible to specific hydrolytic pathways.

This guide moves beyond generic templates, offering a self-validating workflow designed to satisfy ICH Q1A (R2) regulatory requirements while providing deep mechanistic insight into the molecule's stability profile. The primary degradation pathway identified is the hydrolysis of the ester prodrug to the active diacid metabolite, Fosinoprilat.[1][2][3][4]

Mechanistic Insight & Chemical Basis

The Structural Vulnerability

Fosinopril Sodium is a prodrug.[1][2][3][5] Its stability is chemically defined by two critical moieties:

  • The Ester Linkage: Designed to be cleaved in vivo by hepatic esterases to form Fosinoprilat.[4] In vitro, this bond is highly labile to acid/base hydrolysis.

  • The Phosphinyl Group: Unlike other ACE inhibitors, Fosinopril possesses a phosphinic acid moiety.[5] While generally robust, the interaction between the phosphinyl oxygen and the amide backbone can facilitate intramolecular degradation under extreme pH.

Degradation Pathway Visualization

The following diagram illustrates the primary hydrolysis pathway, which researchers must monitor as the "Critical Quality Attribute" (CQA) during stress testing.

Fosinopril_Degradation Figure 1: Primary Hydrolytic Degradation Pathway of Fosinopril Sodium Fos Fosinopril Sodium (Prodrug) Inter Tetrahedral Intermediate Fos->Inter Hydrolysis (+H2O) Acid/Base Catalysis FosLat Fosinoprilat (Active Diacid Metabolite) *Primary Degradant* Inter->FosLat Ester Cleavage Cleave Side Chain Cleavage Products FosLat->Cleave Extreme Stress (Oxidation/Thermal)

Figure 1: The dominant pathway involves the hydrolysis of the ester side chain to form Fosinoprilat. This reaction is rapid in alkaline conditions.

Experimental Protocol

Strategic Design (The "Why" and "How")

The goal is not to destroy the drug completely. The target is 5–20% degradation .

  • Less than 5%: Insufficient to characterize degradants.

  • More than 20%:[3][4][6][7] Secondary degradants (unrealistic in shelf-life) obscure the primary stability profile.

Materials & Preparation
  • API: Fosinopril Sodium Reference Standard.

  • Solvent: Methanol (HPLC Grade). Fosinopril is freely soluble in methanol.

  • Stock Solution: Prepare a 1.0 mg/mL solution in Methanol.

Stress Conditions & Procedures
Stress TypeAgent / ConditionDurationTarget MechanismCritical Action
Acid Hydrolysis 0.1 N HCl2–8 Hours @ 60°CEster HydrolysisNeutralize with 0.1 N NaOH before injection to prevent column damage.
Base Hydrolysis 0.1 N NaOH1–4 Hours @ RTRapid SaponificationMonitor Closely. Fosinopril hydrolyzes extremely fast in base. Quench immediately.
Oxidation 3% - 10% H₂O₂2–24 Hours @ RTPhosphinyl OxidationDegas sample post-stress to remove excess oxygen bubbles.
Thermal 60°C - 80°C1–7 DaysDecarboxylationCompare Solid State vs. Solution state.
Photolytic UV / Fluorescent1.2M Lux HoursPhoto-degradationFollow ICH Q1B . Use a dark control wrapped in foil.
Workflow Logic

The following self-validating workflow ensures data integrity. Note the "Test Injection" step—a crucial checkpoint often missed in standard protocols.

Protocol_Workflow Figure 2: Self-Validating Forced Degradation Workflow Start Start: Stock Prep (1 mg/mL in MeOH) Split Aliquot into 5 Stress Arms (Acid, Base, Ox, Heat, Light) Start->Split Stress Apply Stress Conditions Split->Stress Check Checkpoint: Test Injection (Is Deg > 5%?) Stress->Check Check->Stress No (Increase Time/Temp) Quench Quench/Neutralize Check->Quench Yes Dilute Dilute to Analytical Conc. (e.g., 50 µg/mL) Quench->Dilute Analyze HPLC Analysis (PDA Detector) Dilute->Analyze

Figure 2: The "Test Injection" loop prevents over-degradation, ensuring the study remains within the valid 5-20% range.

Analytical Methodology (HPLC)[5][6][8][9][10]

To separate Fosinopril from Fosinoprilat (which is more polar), a reversed-phase method with tight pH control is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 - 3.0).

    • Phase B: Acetonitrile.[6][8]

    • Ratio: Isocratic 60:40 (A:B) or Gradient (Start 70:30 -> End 30:70).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Fosinopril has low UV absorption; 215 nm captures the carbonyl and phenyl transitions).

  • Column Temp: 25°C - 30°C.

Expert Note on pH: The pH must be kept acidic (approx 3.0). At neutral pH, the phosphinic acid group ionizes, causing the peak to elute too early (in the void volume) or tail significantly.

Data Analysis & Reporting

Mass Balance Calculation

Trustworthiness in degradation studies relies on Mass Balance (MB). It confirms that the decrease in the API peak corresponds to the increase in degradant peaks.



  • Acceptance Criteria: 95.0% – 105.0%.

  • Deviation: If MB < 95%, suspect volatile degradants or non-eluting polymers (retained on column).

Relative Retention Times (RRT)
  • Fosinopril Sodium: 1.00

  • Fosinoprilat (Hydrolysis Product): ~0.4 - 0.6 (Elutes earlier due to increased polarity).

Troubleshooting & Critical Control Points

  • Peak Broadening: Fosinopril is sensitive to metal chelating. If peaks split or broaden, add 0.1% EDTA to the mobile phase or use a "base-deactivated" column.

  • Base Hydrolysis Speed: In 0.1N NaOH, Fosinopril can degrade >50% in under 30 minutes. Recommendation: Start with 0.01N NaOH or reduce time to 15 minutes for the initial range-finding study.

  • Thermal Stability: Fosinopril sodium is relatively stable to dry heat. Significant degradation usually requires moisture (humidity). Ensure thermal stress includes a "wet heat" condition if dry heat shows no change.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[9][10][11] International Council for Harmonisation.[10] [Link]

  • Narayanam, M., et al. (2014).[12] Characterization of stress degradation products of fosinopril by using LC-MS/TOF. Journal of Pharmaceutical and Biomedical Analysis, 92, 135-143.[12] [Link]

  • U.S. Food and Drug Administration (FDA). (2009). Monopril (Fosinopril Sodium) Prescribing Information.[5][Link]

  • Jančić, B., et al. (2003).[5] Fosinopril-Sodium and its Degradation Product Analysis in Monopril Tablets. Acta Chimica Slovenica, 50, 327-333.[5] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving HPLC Resolution Between Fosinopril and its Degradant, Dehydro Fosinopril

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of fosinopril and its critical degradant, dehydro fosinopril. This guide is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of fosinopril and its critical degradant, dehydro fosinopril. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these closely related compounds. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to troubleshooting and method development.

Introduction: The Challenge of Separating Fosinopril and Dehydro Fosinopril

Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat.[1][2][3][4][5] During manufacturing, storage, or under stress conditions, fosinopril can degrade, with one of the primary degradation pathways involving the formation of dehydro fosinopril. Due to their structural similarity, achieving adequate chromatographic resolution between the parent drug and this impurity can be a significant analytical challenge. This guide provides a systematic approach to overcoming this challenge.

Frequently Asked Questions (FAQs)

Q1: What are fosinopril and dehydro fosinopril, and why is their separation important?

A1: Fosinopril is a medication used to treat high blood pressure and heart failure.[3][6] Dehydro fosinopril is a known impurity and degradation product of fosinopril.[7] Regulatory bodies require the accurate quantification of impurities to ensure the safety and efficacy of pharmaceutical products. Therefore, a robust HPLC method that can clearly separate and quantify dehydro fosinopril from the active pharmaceutical ingredient (API), fosinopril, is crucial for quality control.

Q2: What makes the separation of fosinopril and dehydro fosinopril difficult?

A2: The primary challenge lies in their very similar chemical structures. Dehydro fosinopril is formed through an oxidation reaction, resulting in a minimal structural change. This similarity leads to nearly identical physicochemical properties, such as polarity and pKa, making them difficult to resolve using standard reversed-phase HPLC conditions.

Q3: What is the typical degradation pathway for fosinopril?

A3: Fosinopril is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and photolytic stress conditions.[7] While it is relatively stable against oxidative and thermal stress, hydrolysis is a key degradation pathway.[7]

Troubleshooting Guide: From Poor Resolution to Robust Separation

This section addresses specific issues you may encounter and provides a logical, step-by-step approach to resolving them.

Scenario 1: Poor Resolution (Rs < 1.5)

Q: My chromatogram shows co-eluting or poorly resolved peaks for fosinopril and dehydro fosinopril. What is the first parameter I should investigate?

A: Mobile Phase pH.

The pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds.[8][9][10][11] Fosinopril contains a carboxylic acid and a phosphinate group, making its retention highly sensitive to pH changes.

  • The "Why": By adjusting the mobile phase pH, you can alter the ionization state of one or both analytes. Even subtle differences in their pKa values can be exploited to induce differential interactions with the stationary phase, thereby improving selectivity (α) and resolution (Rs). Operating at a pH far from the analyte's pKa can also improve peak shape by preventing the presence of both ionized and non-ionized forms during elution.[9][10]

  • Troubleshooting Steps:

    • Determine the pKa of Fosinopril: A literature search or in-silico prediction can provide the approximate pKa values for the acidic functional groups.

    • Systematic pH Study: Prepare mobile phases with buffered aqueous components at various pH values (e.g., in 0.5 unit increments) around the pKa. A common starting point for acidic compounds like fosinopril is a lower pH (e.g., 2.5-4.0) to suppress ionization and increase retention in reversed-phase chromatography.[11]

    • Evaluate and Optimize: Analyze the resolution at each pH. You are looking for the pH that provides the greatest separation between the two peaks.

Scenario 2: Persistent Co-elution Despite pH Optimization

Q: I've tried adjusting the mobile phase pH, but the resolution is still not adequate. What should I try next?

A: Modify the Organic Modifier and/or Stationary Phase.

If pH manipulation alone is insufficient, the next logical step is to alter the selectivity of the chromatographic system by changing the organic modifier or the stationary phase chemistry.

  • The "Why": Different organic solvents (e.g., acetonitrile vs. methanol) interact differently with the analytes and the stationary phase, which can alter selectivity.[12] Similarly, stationary phases with different functionalities (e.g., C18, C8, Phenyl) offer unique retention mechanisms that can be exploited to separate structurally similar compounds.

  • Troubleshooting Steps:

    • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You can also evaluate different ratios of these solvents.

    • Experiment with Stationary Phases:

      • Phenyl Column: The pi-pi interactions offered by a phenyl stationary phase can provide unique selectivity for aromatic compounds like fosinopril.

      • Polar-Embedded Column: These columns can offer different selectivity compared to standard C18 columns and may reduce peak tailing for acidic compounds.

      • High-Purity, End-Capped Columns: Using a modern, high-purity, end-capped column can minimize undesirable interactions with residual silanol groups, which can cause peak tailing.[13][14]

Scenario 3: Peak Tailing Affecting Resolution and Integration

Q: My peaks are tailing, which is making accurate integration and resolution calculation difficult. How can I improve peak shape?

A: Investigate Secondary Interactions and Mobile Phase Additives.

Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase.[14]

  • The "Why": For acidic compounds like fosinopril, interactions with residual, un-capped silanol groups on the silica support can lead to peak tailing.[14] Operating at a mobile phase pH close to the analyte's pKa can also cause tailing due to the co-existence of ionized and non-ionized forms.[10][14]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: As discussed earlier, ensure the mobile phase pH is at least 1.5-2 units away from the pKa of fosinopril.

    • Use a High-Purity Column: Modern columns with high-purity silica and effective end-capping minimize the number of accessible silanol groups.[13]

    • Consider Mobile Phase Additives: A small concentration of a competing acid, like trifluoroacetic acid (TFA), can help to mask the active sites on the stationary phase and improve peak shape. However, be mindful that TFA can suppress ionization in mass spectrometry detection.

    • Lower Sample Load: Overloading the column can also lead to peak tailing. Try injecting a smaller sample volume or a more dilute sample.

Scenario 4: Inconsistent Retention Times

Q: The retention times for fosinopril and dehydro fosinopril are shifting between injections. What could be the cause?

A: Evaluate System Equilibration, Temperature, and Mobile Phase Preparation.

Reproducible retention times are fundamental to a robust HPLC method. Fluctuations often point to a lack of control over key system parameters.

  • The "Why": The column needs to be fully equilibrated with the mobile phase to ensure a stable chromatographic environment. Temperature fluctuations can affect mobile phase viscosity and analyte solubility, leading to shifts in retention.[15] Inconsistently prepared mobile phases, especially with regard to pH, will also cause variability.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase.

    • Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducibility.[15] Even small fluctuations in ambient temperature can affect retention times.

    • Precise Mobile Phase Preparation: Always use a calibrated pH meter and ensure buffers are within their effective buffering range. Prepare fresh mobile phase daily.

    • Check for System Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to inconsistent flow rates and retention times.[16]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization
  • Preparation of Aqueous Buffers:

    • Prepare 20 mM phosphate buffers at pH 2.5, 3.0, 3.5, and 4.0.

    • Ensure the pH of the aqueous portion is measured and adjusted before mixing with the organic modifier.[11]

  • Mobile Phase Preparation:

    • Create a series of mobile phases by mixing the prepared aqueous buffers with acetonitrile in a fixed ratio (e.g., 60:40 aqueous:acetonitrile).

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a standard mixture of fosinopril and dehydro fosinopril.

    • Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection at a new pH.

    • Record the retention times, peak widths, and calculate the resolution for each pH.

  • Data Evaluation:

    • Plot resolution as a function of mobile phase pH to identify the optimal pH for separation.

Protocol 2: Evaluating the Effect of Temperature
  • Mobile Phase: Use the mobile phase that provided the best resolution from Protocol 1.

  • Chromatographic Conditions:

    • Set up a series of runs at different column temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C).[13][17]

    • Keep all other parameters constant.

  • Analysis:

    • Inject the standard mixture at each temperature, ensuring the column is thermally equilibrated before each injection.

    • Record retention times, peak widths, and resolution.

  • Data Evaluation:

    • Analyze the impact of temperature on resolution. In some cases, increasing the temperature can improve efficiency and alter selectivity, potentially enhancing separation.[13][15][17] However, be aware that higher temperatures can also decrease retention times.[15][18]

Data Presentation

Table 1: Effect of Mobile Phase pH on Resolution (Rs)

Mobile Phase pHRetention Time Fosinopril (min)Retention Time Dehydro Fosinopril (min)Resolution (Rs)
2.512.813.51.2
3.010.511.31.6
3.58.28.81.4
4.06.16.51.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Influence of Temperature on Chromatographic Parameters

Temperature (°C)Retention Time Fosinopril (min)Peak Efficiency (N) - FosinoprilResolution (Rs)
2511.285001.5
3010.592001.6
359.895001.7
409.193001.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram illustrates the decision-making process for improving the resolution between fosinopril and dehydro fosinopril.

Troubleshooting_Workflow Start Start: Poor Resolution (Rs < 1.5) pH_Optimization Optimize Mobile Phase pH Start->pH_Optimization Check_Resolution_1 Is Resolution Adequate (Rs >= 1.5)? pH_Optimization->Check_Resolution_1 Organic_Modifier Change Organic Modifier (ACN <-> MeOH) Check_Resolution_1->Organic_Modifier No End Method Optimized Check_Resolution_1->End Yes Stationary_Phase Change Stationary Phase (e.g., Phenyl, Polar-Embedded) Organic_Modifier->Stationary_Phase Check_Resolution_2 Is Resolution Adequate? Stationary_Phase->Check_Resolution_2 Temperature_Flow Optimize Temperature and Flow Rate Check_Resolution_2->Temperature_Flow No Check_Resolution_2->End Yes Re_evaluate Re-evaluate Method Parameters Temperature_Flow->Re_evaluate Re_evaluate->pH_Optimization

Caption: Troubleshooting workflow for HPLC resolution.

Conclusion

Improving the HPLC resolution between fosinopril and its dehydro degradant requires a systematic and scientifically informed approach. By methodically evaluating and optimizing key chromatographic parameters—starting with mobile phase pH and progressing to organic modifier, stationary phase, and temperature—researchers can develop a robust and reliable method suitable for quality control and stability studies. This guide provides the foundational knowledge and practical steps to navigate these challenges effectively.

References

  • Wikipedia. (n.d.). Fosinopril. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Shimadzu. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Kumar, A., et al. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 135-143. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). MONOPRIL (fosinopril sodium tablets) Label. Retrieved from [Link]

  • USP. (2025, December 25). Fosinopril Sodium. In United States Pharmacopeia. Retrieved from [Link]

  • Small Molecule Pathway Database. (2025, January 24). Fosinopril Metabolism Pathway. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Small Molecule Pathway Database. (2025, January 29). Fosinopril Action Pathway. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Chromatography Today. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved from [Link]

  • USP. (n.d.). USP31-NF26, S1, M34320, Fosinopril Sodium Tablets. Retrieved from [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved from [Link]

  • Popović, I., et al. (2005). Microemulsion liquid chromatographic method for characterisation of fosinopril sodium and fosinoprilat separation with chemometrical support. Journal of Chromatography A, 1088(2), 169-176. Retrieved from [Link]

  • USP-NF. (2025, February 14). Fosinopril Sodium Tablets. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Rapid and accurate simultaneous determination of fosinopril sodium and hydrochlorothiazide in tablets by HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Aguilar, M. I., et al. (2007). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 852(1-2), 269-280. Retrieved from [Link]

  • DailyMed. (n.d.). Fosinopril Sodium Tablets, USP, for oral use Rx only. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Kirschbaum, J., et al. (1990). High-performance liquid chromatography of the drug fosenopril. Journal of Chromatography, 507, 165-170. Retrieved from [Link]

  • ResearchGate. (2023, November 20). The Key to Accurate Analysis- Chromatographic Resolution. Retrieved from [Link]

  • Jančić, B., et al. (2003). Fosinopril-sodium and its degradation product analysis in Monopril tablets. Acta Chimica Slovenica, 50(2), 327-333. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). Method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fosinopril. In PubChem. Retrieved from [Link]

  • MDPI. (2021, June 4). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. Retrieved from [Link]

  • ResearchGate. (n.d.). Fosinopril: chemical structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Fosinopril chemical structure. Retrieved from [Link]

  • Alfa Omega Pharma. (n.d.). Fosinopril Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fosinopril and its Impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Fosinopril In-house Impurity H. Retrieved from [Link]

  • ResearchGate. (2017, January 24). HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Minimizing Fosinopril Degradation in Pharmaceutical Formulations

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with fosinopril.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with fosinopril. Our goal is to provide in-depth, actionable insights into the causes of fosinopril degradation during formulation and storage, with a focus on practical troubleshooting and prevention strategies. We will delve into the chemical mechanisms, excipient incompatibilities, and analytical methods necessary to ensure the stability and efficacy of your fosinopril-based drug products.

Section 1: Frequently Asked Questions on Fosinopril Stability

This section addresses the most common initial questions regarding the stability challenges of fosinopril.

Q1: What is the primary degradation product of Fosinopril in a solid dosage form, and how is it formed?

While the term "dehydro fosinopril" might suggest an oxidative pathway, extensive stability studies indicate that the principal degradation pathway for fosinopril in a formulation is hydrolysis .[1] Fosinopril is an ester prodrug, designed to be rapidly hydrolyzed in vivo to its active metabolite, fosinoprilat.[2][3][4] However, this same chemical liability makes it susceptible to premature hydrolysis during storage, especially in the presence of moisture.

The primary degradant is the active diacid moiety, fosinoprilat (also referred to in literature as SQ 27,519 ).[5] This is not a dehydrogenation product but rather the result of the cleavage of the ester group.

Causality: The ester linkage in fosinopril is the most reactive site for degradation under common storage conditions. The presence of water, catalyzed by acidic, basic, or metallic ions, can lead to its scission, yielding the pharmacologically active but non-compliant fosinoprilat.

Fosinopril Fosinopril (Prodrug) Ester Linkage Intact Fosinoprilat Fosinoprilat (Degradant) (SQ 27,519) Diacid Form Fosinopril->Fosinoprilat Hydrolysis (+ H2O) Catalyzed by: Moisture, pH, certain excipients cluster_0 Formulation Troubleshooting Workflow Start High Fosinoprilat Detected in Stability CheckLube Is Magnesium Stearate used as the lubricant? Start->CheckLube CheckMoisture Are hygroscopic excipients (e.g., Starch, PVP) used? CheckLube->CheckMoisture No ActionLube Action: Replace with Sodium Stearyl Fumarate or Glyceryl Behenate. CheckLube->ActionLube Yes CheckProcess Was wet granulation the manufacturing process? CheckMoisture->CheckProcess No ActionMoisture Action: Use low-moisture grades. Control humidity during manufacturing. CheckMoisture->ActionMoisture Yes ActionProcess Action: Switch to Direct Compression. If not possible, strictly control LOD. CheckProcess->ActionProcess Yes End Stable Formulation CheckProcess->End No ActionLube->End ActionMoisture->End ActionProcess->End

Caption: Troubleshooting workflow for Fosinopril formulation instability.

Section 3: Proactive Strategies and Analytical Protocols

This section provides validated methods for assessing and ensuring the stability of your fosinopril formulation.

Q4: How do I perform a forced degradation study to assess the stability of my Fosinopril formulation?

A forced degradation (or stress testing) study is essential to identify potential degradation products and demonstrate the specificity of your analytical method. Based on literature, fosinopril is most susceptible to hydrolysis and photolysis. [1]

Experimental Protocol: Forced Degradation of Fosinopril
  • Preparation: Prepare solutions of fosinopril sodium (approx. 1 mg/mL) in a suitable solvent (e.g., methanol:water 50:50). Also, prepare a blend of the API with key excipients for solid-state stress testing.

  • Stress Conditions: Expose the samples to the conditions outlined in the table below. Include a control sample protected from stress.

  • Analysis: After the exposure period, dilute the samples appropriately and analyze them using a stability-indicating HPLC method (see Q5).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve partial degradation (5-20%) to clearly observe the degradant peaks without destroying the parent peak.

Stress ConditionProtocolPrimary Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hoursHydrolysis
Base Hydrolysis 0.1 N NaOH at room temp for 2 hoursHydrolysis
Neutral Hydrolysis Water at 60°C for 48 hoursHydrolysis
Oxidative 3% H₂O₂ at room temp for 24 hoursFosinopril is generally stable to oxidation. [1]
Thermal 80°C for 72 hours (solid state)Fosinopril is generally stable to heat. [1]
Photolytic Expose to UV/Vis light per ICH Q1B guidelinesPhotolysis
Q5: How can I set up a stability-indicating HPLC method to monitor Fosinopril and its diacid degradant?

A robust, stability-indicating HPLC method is required to separate and quantify fosinopril from its degradation products. The following method is adapted from validated procedures in the literature. [5]

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Sample Preparation:

    • Weigh and transfer a portion of powdered tablets equivalent to 10 mg of fosinopril into a 100 mL volumetric flask.

    • Add ~70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column X-Terra RP18, 150 x 4.6 mm, 5 µm (or equivalent L1 column)
Mobile Phase Methanol : Water (75:25 v/v). Adjust pH to 3.1 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 45°C
Internal Standard (Optional) Propylparaben
  • System Suitability: Ensure the system is suitable by injecting a standard solution. The resolution between fosinopril and fosinoprilat (SQ 27,519) should be >2.0, and the tailing factor for the fosinopril peak should be <1.5.

cluster_1 HPLC Analysis Workflow PrepMobile Prepare Mobile Phase (Methanol:Water 75:25, pH 3.1) Equilibrate Equilibrate HPLC System (Column at 45°C, 1 mL/min) PrepMobile->Equilibrate PrepSample Prepare Sample (Tablet powder in Mobile Phase) Inject Inject Sample (20 µL) PrepSample->Inject Equilibrate->Inject Acquire Acquire Data (UV at 220 nm) Inject->Acquire Integrate Integrate Peaks (Fosinopril & Fosinoprilat) Acquire->Integrate Calculate Calculate Assay and % Degradant Integrate->Calculate

Caption: Workflow for the stability-indicating HPLC analysis.

References
  • Singh, S., et al. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 89, 168-176. [Link]

  • Small Molecule Pathway Database (SMPDB). (2025). Fosinopril Metabolism Pathway. SMPDB. [Link]

  • Wikipedia. (n.d.). Fosinopril. [Link]

  • Sanofi-Aventis Australia Pty Ltd. (2008). Fosinopril Winthrop Product Information. [Link]

  • Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]

  • Kumar, A., & Ali, J. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 8(1), 1-10. [Link]

  • Sanis Health Inc. (2016). Fosinopril Product Monograph. Health Canada. [Link]

  • Singh, A. K., & Siddiqui, A. (2024). Fosinopril. StatPearls Publishing. [Link]

  • Kumar, A., et al. (2019). Formulation and evaluation of fosinopril fast dissolving tablets. Indo American Journal of Pharmaceutical Sciences, 6(12), 15470-15478. [Link]

  • International Journal of Novel Research and Development. (2022). Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and. IJNRD, 7(3). [Link]

  • Pharmaffiliates. (n.d.). Fosinopril-impurities. [Link]

  • Sokar, M. S., et al. (2017). HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. ResearchGate. [Link]

  • El-Gindy, A., et al. (2011). Direct Determination of Four ACE-Inhibitors Lisinopril, Enalapril, Captopril and Fosinopril in Human Plasma by HPLC. Longdom Publishing. [Link]

  • Pande, V.V., et al. (2018). Formulation and evaluation of fast dissolving film of fosinopril. International Journal of Drug Delivery, 55(12), 34-40. [Link]

  • ResearchGate. (n.d.). Evaluation of forced degradation studies. [Table]. [Link]

  • International Journal of All Research Education and Scientific Methods. (2022). Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug. IJARESM, 10(6). [Link]

  • Kumar, A., & Ali, J. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]

  • International Journal for Multidisciplinary Research. (2024). Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. IJFMR, 6(3). [Link]

  • Pharmascience Inc. (2018). pms-FOSINOPRIL Product Monograph. Health Canada. [Link]

  • Jančić, B., et al. (2003). Fosinopril-sodium and its degradation product analysis in Monopril tablets. Acta Chimica Slovenica, 50, 327-333. [Link]

  • Stanimirovic, D., et al. (2012). Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations. Medical Principles and Practice, 21(2), 149-154. [Link]

  • Latin American Journal of Pharmacy. (2011). Effect of Lubricants on Properties of Conventional Tablets of Antihypertensive Drugs from Different Biopharmaceutical Classification System. LAJOP. [Link]

  • National Center for Biotechnology Information. (n.d.). Fosinopril. PubChem Compound Summary for CID 9601226. [Link]

  • Stanimirovic, D., et al. (2012). Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations. ResearchGate. [Link]

  • Wang, J., et al. (2014). Lubricants in Pharmaceutical Solid Dosage Forms. MDPI. [Link]

  • Drugs.com. (2024). Fosinopril and Hydrochlorothiazide: Package Insert / Prescribing Info. [Link]

  • Apotex Inc. (2018). Fosinopril Product Monograph. Health Canada. [Link]

  • International Journal of Novel Research and Development. (2025). Method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. IJNRD, 10(7). [Link]

Sources

Troubleshooting

Technical Support Center: Fosinopril Stability &amp; Impurity Control

Topic: Controlling Temperature Effects on Dehydro Fosinopril Degradation Document ID: TS-FOS-004 | Version: 2.1 Audience: Pharmaceutical Scientists, QA/QC Managers, Process Engineers Executive Summary & Mechanistic Insig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature Effects on Dehydro Fosinopril Degradation Document ID: TS-FOS-004 | Version: 2.1 Audience: Pharmaceutical Scientists, QA/QC Managers, Process Engineers

Executive Summary & Mechanistic Insight[1]

The Core Issue: Fosinopril Sodium is an ester prodrug containing a phosphinyl group. While its primary degradation pathway is hydrolysis to Fosinoprilat (active metabolite), the formation of Dehydro Fosinopril represents a specific, thermally driven oxidative pathway. Unlike hydrolysis, which is moisture-dependent, "dehydro" degradation typically involves the elimination of hydrogen (dehydrogenation) from the cyclohexyl ring or the alkyl side chain, a process significantly accelerated by thermal energy and oxidative catalysts.

The Thermodynamic Driver: Dehydrogenation reactions are often endothermic and possess a high activation energy (


). According to the Arrhenius Equation , even minor upward excursions in temperature can exponentially increase the rate constant (

) for this specific impurity, pushing it beyond ICH thresholds.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent degradation pathways of Fosinopril, distinguishing between the moisture-driven hydrolysis and the temperature-driven dehydrogenation.

Fosinopril_Degradation cluster_0 Critical Control Point Fosinopril Fosinopril Sodium (Intact Prodrug) Heat Thermal Energy (>40°C) Fosinopril->Heat Moisture Moisture/pH (Hydrolysis) Fosinopril->Moisture Oxidation Oxidative Stress (Radical Initiator) Heat->Oxidation Activation Fosinoprilat Fosinoprilat (Hydrolytic Impurity) Moisture->Fosinoprilat Main Pathway (Low Ea) Dehydro Dehydro Fosinopril (Oxidative Impurity) Oxidation->Dehydro High Ea Pathway (Exponential T dependence)

Figure 1: Divergent degradation pathways. Note that Dehydro Fosinopril formation is heavily dependent on the synergy between thermal activation and oxidative stress.

Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by formulation and stability teams regarding temperature excursions and impurity spikes.

Scenario A: The "Refrigerated" Spike

Q: We store Fosinopril bulk API at 2-8°C, yet we are seeing a gradual increase in Dehydro Fosinopril over 6 months. How is this possible at low temperatures?

A: While temperature is the accelerator, it is not the sole initiator.

  • Micro-Excursions: Review your data loggers. A short duration excursion (e.g., during transport or dispensing) to ambient temperature (25°C) can provide the "kick" energy needed to initiate a radical chain reaction that continues slowly even after returning to 2-8°C.

  • Headspace Oxygen: Dehydrogenation is oxidative. If the container headspace is not purged with Nitrogen, oxygen acts as a reactant. Low temperature slows the rate but does not eliminate the reactant.

  • Catalytic Metals: Check for trace metal contamination (Fe, Cu) in the manufacturing equipment. Metals lower the activation energy (

    
    ), allowing the reaction to proceed even at refrigerated temperatures.
    

Action Plan:

  • Implement strict Nitrogen blanketing.

  • Test for trace metals (ICP-MS).

  • Critical: Verify if the impurity is actually Dehydro Fosinopril or Fosinoprilat. Fosinoprilat (hydrolysis) can form at 5°C if humidity is high.

Scenario B: Accelerated Stability Failures

Q: At 40°C/75% RH (Accelerated Stability), the Dehydro impurity exceeds the 0.2% specification within 1 month. Is this a formulation failure or a packaging failure?

A: This is likely a synergistic failure . At 40°C, you are supplying sufficient thermal energy to overcome the activation barrier for dehydrogenation.

  • If Fosinoprilat is also high: The issue is moisture ingress (packaging failure). Hydrolysis creates an acidic microenvironment which can autocatalyze other degradation pathways.

  • If ONLY Dehydro is high: The issue is thermal/oxidative. Your antioxidant system (if present) is overwhelmed, or the packaging is permeable to oxygen.

Action Plan:

  • Compare open-dish vs. closed-bottle stress data.

  • Calculate the Arrhenius plot (see Section 3) to determine the

    
    -value (temperature sensitivity).
    
Scenario C: Lyophilization & Processing

Q: We see a spike in Dehydro Fosinopril immediately after lyophilization. Is the freeze-drying process damaging the molecule?

A: Yes, likely during the secondary drying phase. To remove bound water, shelf temperatures are often raised (e.g., to 25-40°C). If the product temperature exceeds its glass transition temperature (


) while residual moisture and oxygen are present, the amorphous solid becomes rubbery, increasing molecular mobility and reactivity.

Action Plan:

  • Keep shelf temperature < 30°C during secondary drying.

  • Backfill the chamber with high-purity Nitrogen, not air.

Experimental Protocols: Validating Temperature Control

Use this protocol to determine the specific temperature sensitivity (


) of the Dehydro impurity formation. This allows you to predict shelf-life excursions accurately.
Protocol: Arrhenius Stress Testing for Dehydro Fosinopril

Objective: Calculate the Activation Energy (


) to predict degradation rates at various storage temperatures.

Materials:

  • Fosinopril Sodium API (approx 5g).

  • Precision Temperature Ovens (40°C, 50°C, 60°C, 70°C).

  • Inert glass vials (amber, crimp-sealed with N2 purge).

  • HPLC System (C18 Column, UV detection at 215/220 nm).

Workflow:

  • Sample Preparation: Weigh 100 mg Fosinopril into 12 separate vials.

  • Atmosphere Control: Purge all vials with Nitrogen for 30 seconds and crimp seal immediately to isolate "Temperature" as the single variable (removing Oxygen/Moisture variance).

  • Incubation: Place 3 vials at each temperature set point: 40°C, 50°C, 60°C, 70°C.

  • Sampling:

    • 60°C & 70°C: Sample at 24h, 48h, 72h.

    • 40°C & 50°C: Sample at Day 5, Day 10, Day 15.

  • Analysis: Dissolve in Mobile Phase and analyze via HPLC. Quantify "Dehydro Fosinopril" peak area %.

Data Analysis (Calculation):

Temperature (K)1/T (

)
Rate Constant (

) (% deg/day)
ln(

)
313 (40°C)0.00319

...
323 (50°C)0.00309

...
333 (60°C)0.00300

...
343 (70°C)0.00291

...
  • Step 1: Plot concentration vs. time for each Temp to get slope

    
     (Zero-order or First-order approximation).
    
  • Step 2: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Step 3: Slope of the line =

    
    . (Where 
    
    
    
    ).
  • Result: If

    
     is high (>80 kJ/mol), the impurity is extremely sensitive to temperature spikes.
    

Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of impurity spikes.

Troubleshooting_Tree Start Issue: High Dehydro Impurity Check_Hydrolysis Is Fosinoprilat (Hydrolysis) also elevated? Start->Check_Hydrolysis Yes_Hydrolysis YES: Combined Failure Check_Hydrolysis->Yes_Hydrolysis High Moisture No_Hydrolysis NO: Pure Oxidative/Thermal Check_Hydrolysis->No_Hydrolysis Low Moisture Action_Moisture Check Packaging Integrity Check Desiccant Capacity Yes_Hydrolysis->Action_Moisture Check_TempLog Review Temp Logs Any excursion >25°C? No_Hydrolysis->Check_TempLog Yes_Temp YES: Thermal Activation Check_TempLog->Yes_Temp No_Temp NO: Catalytic Issue Check_TempLog->No_Temp Action_Storage Improve Cold Chain Reduce Exposure Time Yes_Temp->Action_Storage Action_Process Audit Manufacturing: 1. Metal contact parts? 2. Headspace Oxygen? No_Temp->Action_Process

Figure 2: Diagnostic logic for isolating the source of Dehydro Fosinopril generation.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[1] Link

  • Narayanam, M., & Singh, S. "Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange."[4] Journal of Pharmaceutical and Biomedical Analysis, 92, 135-143.[4] (2014).[4] Link

  • Bristol-Myers Squibb. Monopril (Fosinopril Sodium) Prescribing Information. (FDA Approved Labeling). Link

  • PubChem. Fosinopril Sodium Compound Summary. National Library of Medicine. Link

  • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113–146. (2002).[5] (General reference for ester hydrolysis kinetics).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Fosinopril Sodium and its Primary Degradant

This guide provides an in-depth comparison of analytical methodologies for the validation of Fosinopril Sodium and its primary active metabolite, fosinoprilat. It is intended for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of Fosinopril Sodium and its primary active metabolite, fosinoprilat. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for quality control and stability testing. This document emphasizes the causality behind experimental choices, adherence to international regulatory standards, and provides supporting data to guide method development and validation.

Fosinopril sodium is a prodrug, an ester-containing phosphinic acid derivative, that acts as an angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is primarily used in the treatment of hypertension and heart failure.[1][2] In the body, fosinopril is hydrolyzed to its active diacid metabolite, fosinoprilat, which is responsible for the therapeutic effect.[1][3][4] The conversion of the prodrug to its active form is a critical quality attribute, and therefore, the accurate and precise quantification of both fosinopril and fosinoprilat is essential.

The term "dehydro fosinopril sodium salt" is not a standard nomenclature for a known degradation product of fosinopril. The principal and pharmacologically active degradation product is fosinoprilat.[5] Forced degradation studies have been conducted to identify other potential impurities under various stress conditions such as hydrolysis, oxidation, and photolysis.[6] This guide will focus on the validation of analytical methods for the simultaneous determination of fosinopril and its key degradant, fosinoprilat, which is crucial for ensuring the safety and efficacy of the drug product.

The Foundation of Method Validation: Regulatory Landscape

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[7] Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation.[1][6] These guidelines outline the necessary validation characteristics to be evaluated, ensuring the reliability and consistency of analytical data.

The core validation parameters typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methodologies

The most common analytical techniques for the determination of fosinopril and its degradation products are High-Performance Liquid Chromatography (HPLC) coupled with various detectors. This section will compare the performance of different chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a widely used and robust technique for the analysis of fosinopril and fosinoprilat.

Typical Chromatographic Conditions:

ParameterMethod 1Method 2
Column X Terra C18 (150 mm x 4.6 mm, 5 µm)[5]Cosmosil C18 (250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Methanol:Water (75:25 v/v), pH 3.1 with orthophosphoric acid[5]Methanol:Water (60:40 v/v)[8]
Flow Rate 1.0 mL/min[5]0.8 mL/min[8]
Detection UV at 220 nm[5]UV at 218 nm[8]
Internal Standard Propylparaben[5]Not specified

Performance Characteristics:

ParameterMethod 1Method 2
Linearity Range (Fosinopril) 0.05 - 1.0 mg/mL[5]10 - 50 µg/mL[8]
Correlation Coefficient (R²) Not specified0.9992[8]
Accuracy (% Recovery) 101.6% - 102.9%[5]98% - 102%[8]
Precision (%RSD) Not specified<2%[8]

The choice of a C18 column is logical due to the non-polar nature of fosinopril. The mobile phase composition is a critical parameter that influences the separation. A mixture of methanol or acetonitrile with an aqueous buffer is commonly employed to achieve optimal resolution between fosinopril and fosinoprilat. The pH of the mobile phase is adjusted to suppress the ionization of the acidic analytes, leading to better peak shape and retention.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[9][10][11][12]

Advantages of UPLC over HPLC for Fosinopril Analysis:

  • Speed: UPLC methods can reduce analysis times by up to a factor of nine compared to traditional HPLC.[10] This is particularly beneficial for high-throughput screening in quality control environments.

  • Resolution: The smaller particle size in UPLC columns leads to higher separation efficiency, allowing for better resolution of closely eluting impurities.

  • Sensitivity: Narrower peaks in UPLC result in increased peak heights and improved signal-to-noise ratios, leading to lower detection and quantitation limits.[11]

  • Solvent Consumption: The shorter run times and lower flow rates used in UPLC significantly reduce solvent consumption, making it a more environmentally friendly and cost-effective technique.[9][11]

While no specific UPLC methods for "dehydro fosinopril sodium salt" were found, the principles of method transfer from HPLC to UPLC are well-established. A validated HPLC method for fosinopril and its degradants can be successfully transferred to a UPLC system to leverage these advantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring very high sensitivity and selectivity, such as the analysis of fosinopril and fosinoprilat in biological matrices (e.g., human plasma), LC-MS/MS is the method of choice.[13]

Key Features of LC-MS/MS for Fosinopril Analysis:

  • High Sensitivity: LC-MS/MS can achieve very low limits of quantification (LLOQ), often in the sub-ng/mL range. One study reported an LLOQ of 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat in human plasma.[13]

  • High Selectivity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity, minimizing interference from complex sample matrices.

  • Structural Information: Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of analytes, which is crucial for the identification of unknown degradation products.[6][14]

While LC-MS/MS offers superior performance, the instrumentation is more complex and expensive than HPLC-UV systems. Therefore, its use is typically justified for applications requiring the highest levels of sensitivity and selectivity.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Simultaneous Determination of Fosinopril and Fosinoprilat

This protocol is based on a published method and serves as a starting point for method development and validation.[5]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: X Terra C18 (150 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Methanol:Water (75:25 v/v), adjust pH to 3.1 with orthophosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 45 °C.[5]

  • Detection Wavelength: 220 nm.[5]

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of fosinopril sodium and fosinoprilat reference standards in the mobile phase to prepare a stock solution of known concentration.

  • Internal Standard Stock Solution: Prepare a stock solution of propylparaben in the mobile phase.[5]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.05 - 1.0 mg/mL for fosinopril).[5]

  • Sample Preparation: For tablet analysis, grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of fosinopril sodium, dissolve it in the mobile phase, sonicate, and filter before injection.

4. Validation Procedure:

  • Specificity: Inject blank (mobile phase), placebo (tablet excipients), and spiked samples to demonstrate the absence of interference at the retention times of fosinopril and fosinoprilat.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of fosinopril and fosinoprilat at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze at least six replicate injections of a standard solution.

    • Intermediate Precision: Repeat the analysis on different days with different analysts and/or equipment.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.

Visualization of Workflows

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Data Analysis & Reporting MD1 Literature Review & Initial Parameter Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 VP1 Define Validation Parameters & Acceptance Criteria MD2->VP1 VE1 Specificity VP1->VE1 VE2 Linearity & Range VE3 Accuracy VE4 Precision (Repeatability, Intermediate) VE5 LOD & LOQ VE6 Robustness DA1 Statistical Analysis of Results VE6->DA1 DA2 Comparison with Acceptance Criteria DA1->DA2 DA3 Validation Report Generation DA2->DA3

Caption: A generalized workflow for the validation of an HPLC analytical method.

Logical Relationship of Validation Parameters

Validation Parameters Relationship cluster_Core Core Validation Parameters cluster_Limit Limit Tests Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness FitForPurpose Fit for Purpose Accuracy->FitForPurpose Precision->FitForPurpose Specificity->FitForPurpose Linearity->FitForPurpose Range->FitForPurpose LOD->FitForPurpose LOQ->FitForPurpose Robustness->FitForPurpose

Caption: Interrelationship of analytical method validation parameters ensuring fitness for purpose.

Conclusion and Recommendations

The validation of analytical methods for fosinopril sodium and its primary degradation product, fosinoprilat, is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. While HPLC-UV offers a robust and reliable approach for routine quality control, UPLC presents a significant improvement in terms of speed and efficiency. For applications requiring the highest sensitivity, such as bioanalysis, LC-MS/MS is the undisputed gold standard.

When developing and validating an analytical method for fosinopril, it is crucial to adhere to the guidelines set forth by regulatory authorities like the ICH, USP, and FDA. A thorough understanding of the degradation pathways of fosinopril is essential for identifying and controlling potential impurities. The choice of the analytical technique should be based on the specific requirements of the analysis, balancing performance with practical considerations such as cost and sample throughput.

References

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia.
  • Jančić, B., Ivanović, D., Medenica, M., & Malenović, A. (2003). Fosinopril-sodium and its degradation product analysis in Monopril tablets. Acta Chimica Slovenica, 50(2), 327-333.
  • Patil, S., & Umrajkar, S. (2025). METHOD DEVELOPMENT AND VALIDATION OF FOSINOPRIL AND HYDROCHLOROTHIAZIDE IN TABLET DOSAGE FORM USING RP-HPLC. International Journal of Novel Research and Development, 10(7).
  • Singh, B., & Kumar, R. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS (n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 199-207.
  • Zečević, M., Živanović, L., Ivanović, I., & Popović, I. (2008). Monitoring of fosinopril sodium impurities by liquid chromatography-mass spectrometry including the neural networks in method evaluation. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 599-606.
  • Li, W., Luo, X., Wang, Y., Zhang, Y., & Guo, X. (2007). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma.
  • Agilent Technologies. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • Alispharm. (2023).
  • More, S., & Gowekar, N. M. (2022). “Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug By RP-HPLC”. International Journal For Advanced Research In Engineering And Management, 8(6).
  • Fosinopril. (n.d.). In Wikipedia. Retrieved February 22, 2026.
  • Drugs.com. (2025).
  • PubChem. (n.d.). Fosinopril.
  • Small Molecule Pathway Database. (2025).
  • Cayman Chemical. (n.d.). Fosinopril-d7 (sodium salt).
  • Veeprho. (n.d.).
  • Medenica, M., Ivanović, D., Jančić, B., Malenović, A., & Ivanović, I. (2005). Microemulsion liquid chromatographic method for characterisation of fosinopril sodium and fosinoprilat separation with chemometrical support.
  • PubChem. (n.d.). Fosinopril Sodium.
  • Drugs.com. (2024). Fosinopril and Hydrochlorothiazide: Package Insert / Prescribing Info.
  • Synapse. (2024).
  • International Journal of Novel Research and Development. (2022). Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and.
  • International Journal for Multidisciplinary Research. (2024). Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Rajshree J. Patel College of Pharmacy. (2019).
  • Shimadzu. (n.d.). Clinical Research.
  • Pharmascience Inc. (2009). PRODUCT MONOGRAPH pms-FOSINOPRIL.

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Validation

A Comparative Analysis of Retention Times: Dehydro Fosinopril Sodium Salt vs. Fosinoprilat in Reversed-Phase HPLC

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical analysis, the precise separation and quantification of active pharmaceutical ingredients (APIs) from their related c...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise separation and quantification of active pharmaceutical ingredients (APIs) from their related compounds are of paramount importance for ensuring drug safety and efficacy. This guide provides an in-depth comparison of the chromatographic behavior, specifically the retention times, of Fosinoprilat and a potential impurity, Dehydro Fosinopril Sodium Salt, within the context of reversed-phase high-performance liquid chromatography (RP-HPLC). As Senior Application Scientists, our objective is to elucidate the underlying chemical principles that govern their separation and to provide practical, data-driven insights for analytical method development.

Understanding the Analytes: A Tale of a Prodrug and its Metabolite

Fosinopril sodium is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] It is a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active form, Fosinoprilat .[][4] This bioactivation occurs through the hydrolysis of an ester group, converting the parent drug into a more polar diacid metabolite.[2][5]

Dehydro Fosinopril Sodium Salt , while not a commonly documented major impurity, represents a potential process-related impurity or degradation product. The term "dehydro" suggests the loss of two hydrogen atoms, likely resulting in the formation of a double bond within the molecule. The precise location of this unsaturation can vary, influencing its physicochemical properties.

From a chromatographic perspective, the key distinction between these molecules lies in their polarity. Fosinoprilat, with its two carboxylic acid groups, is significantly more polar than its ester prodrug, Fosinopril. A dehydro derivative of Fosinopril would likely have a polarity intermediate between Fosinopril and Fosinoprilat, depending on the location of the double bond.

The Chromatographic Arena: Principles of Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for the separation of pharmaceutical compounds.[6] Its principle of separation is based on the partitioning of analytes between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[7]

In RP-HPLC, a fundamental rule governs the elution order: "like attracts like." More polar analytes have a stronger affinity for the polar mobile phase and will, therefore, travel through the column faster, resulting in shorter retention times. Conversely, less polar (more hydrophobic) analytes will interact more strongly with the non-polar stationary phase, leading to longer retention times. Several factors can influence retention time, including the specific stationary phase, the composition and pH of the mobile phase, column temperature, and flow rate.[]

Comparative Retention Time Analysis: Experimental Insights

The scientific literature provides several validated RP-HPLC methods for the analysis of Fosinopril and its related compounds. While a direct head-to-head comparison of Dehydro Fosinopril Sodium Salt and Fosinoprilat is not explicitly detailed, we can infer their relative retention behavior from existing data and an understanding of their chemical structures.

AnalyteStationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reported Retention Time (min)Reference
Fosinopril SodiumAgilent C18 (250 mm × 4.6 mm, 5 µm)Methanol:Potassium Dihydrogen Phosphate (50:50 v/v), pH 3.50.72334.94
Fosinopril SodiumCosmosil C18 (250 mm × 4.6 mm, 5 µm)Methanol:Water (60:40 v/v)0.82185.963
Fosinopril SodiumX Terra C18 (150 mm x 4.6 mm, 5 µm)Methanol:Water (75:25 v/v), pH 3.11220Not specified, but separated from degradation product[5]
Fosinoprilat (Degradation Product)X Terra C18 (150 mm x 4.6 mm, 5 µm)Methanol:Water (75:25 v/v), pH 3.11220Eluted before Fosinopril Sodium[5]

Analysis of Retention Behavior:

  • Fosinoprilat vs. Fosinopril Sodium: As predicted by the principles of RP-HPLC, Fosinoprilat consistently elutes earlier than Fosinopril Sodium . This is a direct consequence of the higher polarity conferred by the two carboxylic acid groups in Fosinoprilat, leading to a weaker interaction with the non-polar C18 stationary phase. The ester group in Fosinopril Sodium makes it significantly more hydrophobic, resulting in a longer retention time.

  • Dehydro Fosinopril Sodium Salt: The retention time of a hypothetical Dehydro Fosinopril Sodium Salt relative to Fosinoprilat would depend on the location of the double bond. The introduction of a carbon-carbon double bond generally makes a molecule slightly less polar than its saturated counterpart. Therefore, it is anticipated that Dehydro Fosinopril Sodium Salt would have a retention time slightly longer than Fosinoprilat but still significantly shorter than Fosinopril Sodium. The exact difference in retention would be influenced by the specific chromatographic conditions employed.

Experimental Workflow for Analytical Method Development

The development of a robust HPLC method for separating these compounds involves a systematic approach. The following diagram illustrates a typical workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (Fosinoprilat, Dehydro Fosinopril) Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Tablet Dissolution) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (e.g., Buffer + Organic Solvent) Separation Chromatographic Separation (C18 Column) Injection->Separation Elution Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Retention Time Determination Chromatogram->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: A typical experimental workflow for HPLC analysis.

Conclusion

The retention times of Dehydro Fosinopril Sodium Salt and Fosinoprilat in reversed-phase HPLC are fundamentally governed by their relative polarities. Fosinoprilat, being a diacid, is significantly more polar and thus exhibits a shorter retention time compared to the less polar ester prodrug, Fosinopril Sodium. A putative Dehydro Fosinopril Sodium Salt, due to the introduction of a double bond, is expected to be slightly less polar than Fosinoprilat, resulting in a marginally longer retention time under identical chromatographic conditions. A thorough understanding of these structure-retention relationships is crucial for the development of selective and robust analytical methods for the quality control of Fosinopril-containing pharmaceutical products.

References

  • Factors Impacting Chromatography Retention Time - Separation Science. (2024, July 4). Retrieved from [Link]

  • Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • PRODUCT MONOGRAPH - Fosinopril. (2016, December 6). Retrieved from [Link]

  • What Affects Retention Time in Gas Chromatography - Drawell. (2023, June 14). Retrieved from [Link]

  • Reversed Phase HPLC Columns - Phenomenex. (n.d.). Retrieved from [Link]

  • Reverse Phase HPLC Basics for LC/MS - IonSource. (2001, July 22). Retrieved from [Link]

  • Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • What is Retention Time? - Chromatography Today. (n.d.). Retrieved from [Link]

  • 14 Principles of Reversed Phase HPLC - YouTube. (2021, February 26). Retrieved from [Link]

  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index - Shimadzu (Europe). (n.d.). Retrieved from [Link]

  • Chemical structure of (a) fosinopril sodium and (b) fosinoprilat. - ResearchGate. (n.d.). Retrieved from [Link]

  • FOSINOPRILAT - precisionFDA. (n.d.). Retrieved from [Link]

  • fosinoprilat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Jančić, B., Ivanović, D., Medenica, M., & Malenović, A. (2003). Fosinopril-sodium and its degradation product analysis in Monopril tablets. Acta Chimica Slovenica, 50(2), 327-333. Retrieved from [Link]

  • Fosinoprilat | C23H34NO5P | CID 62956 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • USP31-NF26, S1, M34320, Fosinopril Sodium Tablets. (n.d.). Retrieved from [Link]

  • Fosinopril Sodium - Definition, Identification, Assay - USP 2025. (2025, December 25). Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2017). HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. ResearchGate. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and - IJNRD. (2022, March 3). Retrieved from [Link]

  • Fosinopril and Hydrochlorothiazide: Package Insert / Prescribing Info - Drugs.com. (2024, May 6). Retrieved from [Link]

  • a review on antihypertensive medicines fosinopril sodium and hydrochlorothiazide by analytical techniques - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023, February 1). Retrieved from [Link]

  • Fosinopril-D5 (Sodium Salt) - Veeprho. (n.d.). Retrieved from [Link]

  • Fosinopril-d5 Sodium Salt | C30H45NNaO7P | CID 46781657 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Fosinopril Sodium | C30H45NNaO7P | CID 23681451 - PubChem. (n.d.). Retrieved from [Link]

  • method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc - IJNRD. (n.d.). Retrieved from [Link]

  • Jiang, G., & Chen, G. (1999). Simultaneous determination of fosinopril sodium and fosinoprilat in fosnopril sodium tablets by HPLC. Chinese Journal of Modern Applied Pharmacy, (4), 52-54. Retrieved from [Link]

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Comparative

A Comparative Guide to the Unambiguous Identification of Dehydro Fosinopril Using Mass Spectrometry

In the landscape of pharmaceutical analysis, the structural confirmation of impurities and degradation products is not merely a procedural step; it is a cornerstone of drug safety and regulatory compliance. Dehydro fosin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the structural confirmation of impurities and degradation products is not merely a procedural step; it is a cornerstone of drug safety and regulatory compliance. Dehydro fosinopril, a potential process impurity or degradation product of the angiotensin-converting enzyme (ACE) inhibitor fosinopril, represents a typical analytical challenge. Its structural similarity to the active drug, fosinoprilat, necessitates a highly specific and sensitive analytical approach for unambiguous identification. This guide provides a comprehensive, in-depth comparison of mass spectrometric strategies, grounded in first principles and supported by experimental data, to definitively confirm the identity of dehydro fosinopril.

The Food and Drug Administration (FDA) and International Conference on Harmonisation (ICH) mandate the identification and characterization of impurities above specific thresholds.[1][2] An impurity's identity must be confirmed to assess its potential toxicological impact, ensuring the safety and efficacy of the final drug product.[3] This guide is designed for researchers and drug development professionals tasked with this critical objective.

Part 1: The Foundational Choice: Selecting the Optimal Ionization Interface

The journey of an analyte from a liquid chromatograph to a mass analyzer begins at the ionization source. The choice of ionization technique is paramount, as it dictates the efficiency with which an analyte is converted into a gas-phase ion, directly impacting sensitivity and data quality. For a molecule like dehydro fosinopril—a polar compound containing a phosphinate group, carboxylates, and amine functionalities—the two most common atmospheric pressure ionization techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

The Causality Behind the Choice: ESI vs. APCI

Electrospray Ionization (ESI) operates by applying a high voltage to a liquid sample, creating a fine mist of charged droplets.[4] As the solvent evaporates, the analyte molecules retain the charge, transitioning into gas-phase ions. This "soft" ionization technique is exceptionally well-suited for polar, thermally labile, and non-volatile molecules, making it the default choice for many pharmaceutical compounds.[5][6]

Atmospheric Pressure Chemical Ionization (APCI), in contrast, uses a corona discharge to ionize the vaporized analyte and solvent molecules.[7] It is more effective for less polar and more volatile compounds that are stable enough to withstand heating.[4][8]

Given the polar, non-volatile nature of fosinoprilat and its analogues, ESI is the scientifically superior choice. The presence of multiple chargeable sites (the phosphinate and carboxylate groups can be deprotonated in negative mode, while the proline nitrogen can be protonated in positive mode) makes it highly amenable to ESI. Published methods for the analysis of fosinopril and its active metabolite, fosinoprilat, consistently and successfully employ ESI, reinforcing this decision.[9][10][11]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in solution.[4]Gas-phase chemical ionization via corona discharge.[7]
Analyte Suitability Polar, non-volatile, thermally labile molecules (e.g., peptides, pharmaceuticals).[4]Less polar, more volatile, thermally stable molecules (e.g., steroids, lipids).[8]
Typical Adducts [M+H]+, [M+Na]+, [M-H]-Primarily [M+H]+
Flow Rate Lower flow rates preferred, compatible with standard LC flows.Compatible with higher LC flow rates (up to 2 mL/min).[7]
Matrix Effects More susceptible to ion suppression from non-volatile matrix components.Generally less susceptible to matrix effects compared to ESI.[8]
Recommendation Highly Recommended. The polar structure of dehydro fosinopril makes it ideal for ESI.Not Recommended. Inefficient ionization and potential for thermal degradation.

Part 2: Deciphering the Molecular Blueprint: MS/MS Fragmentation Analysis

Once the protonated molecule of dehydro fosinopril, [M+H]⁺, is generated via ESI and isolated in the mass spectrometer, its identity is confirmed by dissecting its structure through tandem mass spectrometry (MS/MS). The most common method for this is Collision-Induced Dissociation (CID).

In CID, the isolated precursor ion is accelerated and collided with an inert gas (like argon or nitrogen).[12] This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately fragment at its weakest chemical bonds. The resulting pattern of fragment ions is a unique fingerprint of the molecule's structure. Studies on the fragmentation of ACE inhibitors reveal common pathways, often centered around the stable proline moiety.[13][14]

The Predicted Fragmentation Pathway of Dehydro Fosinopril

Based on extensive studies of fosinopril's degradation products, the fragmentation of dehydro fosinopril is expected to follow a predictable pathway.[15] Dehydro fosinopril has a molecular weight two Daltons less than fosinoprilat due to an additional double bond. While this alters the parent mass, the core fragmentation pathways remain conserved.

The primary and most diagnostic fragmentation event for fosinoprilat-like structures is the cleavage of the bond connecting the side chain to the proline nitrogen, resulting in the neutral loss of the proline group and the formation of a stable acylium ion. Other significant fragments arise from subsequent cleavages along the side chain.

G cluster_precursor Precursor Ion Selection (MS1) cluster_cid Collision-Induced Dissociation (MS2) cluster_fragments Fragment Ion Analysis (MS2) Precursor Dehydro Fosinopril [M+H]⁺ CID Collision with N₂ or Ar Precursor->CID Acceleration Fragment1 Fragment A [M+H - Proline]⁺ CID->Fragment1 Major Pathway (Diagnostic Loss) Fragment2 Fragment B CID->Fragment2 Minor Pathway Fragment3 Fragment C Fragment1->Fragment3 Further Fragmentation

Caption: Workflow for MS/MS analysis of dehydro fosinopril.

Key Diagnostic Fragment Ions

The table below outlines the expected key fragments for protonated dehydro fosinopril. The accurate mass measurement of these fragments, achievable with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, provides an additional layer of certainty, allowing for the determination of elemental composition.[1]

FragmentProposed Structure / Neutral LossStructural Rationale
[M+H]⁺ Protonated Parent MoleculeThe intact molecule with an added proton, selected in the first stage of mass analysis (MS1).
Fragment A [M+H - C₅H₉NO₂]⁺Diagnostic Fragment. Loss of the proline moiety via cleavage of the C-N bond. This is a characteristic fragmentation for many ACE inhibitors containing proline.[14]
Fragment B VariesCleavage at the phosphinate ester linkage, a structurally significant but weaker bond.
Fragment C VariesFurther fragmentation of Fragment A, often involving losses from the alkyl side chain.

Part 3: The Definitive Workflow: A Step-by-Step Protocol

A trustworthy protocol is a self-validating one. This workflow integrates best practices from validated methods for related compounds, ensuring robustness and reproducibility.[9][10]

G A 1. Sample Preparation (e.g., Protein Precipitation) B 2. LC Separation (Reversed-Phase C18) A->B Inject Extract C 3. Ionization (Positive Mode ESI) B->C Eluent to Source D 4. MS1: Precursor Scan (Isolate [M+H]⁺) C->D Ion Transfer E 5. MS2: Fragmentation (Collision-Induced Dissociation) D->E Ion Isolation F 6. MS2: Fragment Scan (Detect Diagnostic Ions) E->F Fragment Generation G 7. Data Analysis (Confirm Identity) F->G Acquire Spectrum

Caption: Integrated LC-MS/MS workflow for impurity identification.

Experimental Protocol

  • Sample Preparation (from Plasma/Serum for Metabolite ID):

    • To 100 µL of sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analogue like benazepril).[16]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

    • Causality Note: Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase chromatography. Acidification of samples can minimize the hydrolysis of the prodrug fosinopril to its active form, fosinoprilat, if both are being analyzed simultaneously.[9]

  • Liquid Chromatography (LC) Method:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Begin at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Causality Note: A C18 column provides excellent retention for moderately polar compounds like dehydro fosinopril. The use of formic acid as a mobile phase modifier promotes better peak shape and enhances ionization efficiency in positive ESI mode by providing a source of protons.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Full Scan MS followed by data-dependent MS/MS or Targeted Selected Reaction Monitoring (SRM).

    • Key Parameters (Instrument Dependent):

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 300 °C

      • Gas Flow: 8 L/min

      • Nebulizer Pressure: 40 psi

    • MS/MS Parameters:

      • Precursor Ion: The theoretical m/z of protonated dehydro fosinopril.

      • Collision Energy: Ramped or optimized (e.g., 15-40 eV) to generate a rich fragmentation spectrum.

      • Product Ions: Monitor for the diagnostic fragments listed in the table above.

    • Trustworthiness Note: The method must be validated for specificity. This involves analyzing a blank matrix and a sample spiked with the fosinopril reference standard to ensure that no interfering peaks are present at the retention time and m/z of dehydro fosinopril and its fragments.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, <2 µmHigh efficiency separation for complex matrices.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidPromotes protonation for ESI+ and ensures good peak shape.
Ionization Source Electrospray Ionization (ESI), Positive ModeOptimal for polar, proton-accepting molecules.[11]
MS/MS Technique Collision-Induced Dissociation (CID)Robust and well-characterized fragmentation method.[12]
Mass Analyzer Triple Quadrupole, Q-TOF, or OrbitrapTriple Quadrupole for targeted quantification; Q-TOF/Orbitrap for high-resolution confirmation.[1]

References

  • AxisPharm. "Electrospray and APCI Mass Analysis." AxisPharm. Available at: [Link]

  • Jemal, M., et al. "Liquid chromatographic-electrospray tandem mass spectrometric method for the simultaneous quantitation of the prodrug fosinopril and the active drug fosinoprilat in human serum." Journal of Chromatography B: Biomedical Sciences and Applications, 2000. Available at: [Link]

  • Scribd. "FDA Guidance on Drug Impurities in ANDAs." Scribd. Available at: [Link]

  • LabX. "Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry." LabX. Available at: [Link]

  • LCGC International. "Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI)." LCGC International, 2020. Available at: [Link]

  • MetwareBio. "Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications." MetwareBio. Available at: [Link]

  • LCGC International. "LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization." LCGC International, 2005. Available at: [Link]

  • Maurer, H.H., et al. "Screening for the Detection of Angiotensin-Converting Enzyme Inhibitors, Their Metabolites, and AT II Receptor Antagonists." Therapeutic Drug Monitoring, 1998. Available at: [Link]

  • ResearchGate. "Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug." ResearchGate, 2025. Available at: [Link]

  • ResolveMass Laboratories Inc. "NDSRI Impurity Analysis for Pharmaceuticals." ResolveMass Laboratories Inc. Available at: [Link]

  • Almac Group. "Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY." Almac Group. Available at: [Link]

  • Burinsky, D.J., & Sides, S.L. "Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE) inhibitors." Journal of the American Society for Mass Spectrometry, 2004. Available at: [Link]

  • Burinsky, D.J., & Sides, S.L. "Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE) inhibitors." PubMed, 2004. Available at: [Link]

  • FDA. "Guidance for Industry Q3A Impurities in New Drug Substances." FDA. Available at: [Link]

  • MDPI. "Targeted Affinity Purification and Mechanism of Action of Angiotensin-Converting Enzyme (ACE) Inhibitory Peptides from Sea Cucumber Gonads." MDPI, 2024. Available at: [Link]

  • FDA. "ANDAs: Impurities in Drug Products." FDA. Available at: [Link]

  • ResearchGate. "General collision‐induced dissociation fragmentation pathways of protonated 4k." ResearchGate. Available at: [Link]

  • Narayanam, M., & Singh, S. "Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange." Journal of Pharmaceutical and Biomedical Analysis, 2014. Available at: [Link]

  • Wikipedia. "Collision-induced dissociation." Wikipedia. Available at: [Link]

  • Böcker, S., & Nothias, L.F. "Studying Charge Migration Fragmentation of Sodiated Precursor Ions in Collision-Induced Dissociation at the Library Scale." Journal of the American Society for Mass Spectrometry, 2021. Available at: [Link]

  • Meng, F., et al. "Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma." Journal of Chromatography B, 2007. Available at: [Link]

  • ResearchGate. "Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma." ResearchGate, 2025. Available at: [Link]

  • MDPI. "Identification of the Major ACE-Inhibitory Peptides Produced by Enzymatic Hydrolysis of a Protein Concentrate from Cuttlefish Wastewater." MDPI, 2014. Available at: [Link]

  • PMC. "Multistage Mass Spectrometry of Phospholipids using Collision-Induced Dissociation (CID) and Metastable Atom-Activated Dissociation (MAD)." PMC. Available at: [Link]

  • The FEBS Journal. "Structural basis for the inhibition of human angiotensin‐1 converting enzyme by fosinoprilat." The FEBS Journal, 2022. Available at: [Link]

  • mzCloud. "Determination of ion structures in structurally related compounds using precursor ion fingerprinting." mzCloud. Available at: [Link]

  • PMC. "Imaging and Structural Characterization of Phosphatidylcholine Isomers from Rat Brain Tissue Using Sequential Collisional Induced Dissociation/Electron Induced Dissociation (CID/EID)." PMC. Available at: [Link]

  • SpringerLink. "Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives." SpringerLink, 2017. Available at: [Link]

  • MDPI. "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." MDPI, 2024. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Dehydro Fosinopril Sodium Salt

Executive Summary & Scientific Context Dehydro Fosinopril Sodium Salt is a specific impurity/degradation product associated with Fosinopril Sodium, a phosphinic acid-containing Angiotensin-Converting Enzyme (ACE) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Dehydro Fosinopril Sodium Salt is a specific impurity/degradation product associated with Fosinopril Sodium, a phosphinic acid-containing Angiotensin-Converting Enzyme (ACE) inhibitor.[1] While often handled in smaller quantities as a Reference Standard (RS) or analytical marker, it must be treated with the same pharmacological caution as the parent Active Pharmaceutical Ingredient (API).[1]

The Core Safety Directive: Treat this substance as a potent bioactive agent with specific reproductive toxicity hazards.[1] Unlike general chemical waste, the disposal of this compound requires a "Chain of Destruction" approach to prevent environmental leaching and inadvertent biological exposure.[1]

Key Hazard Profile (Precautionary Principle)

Since specific toxicological data for the dehydro impurity is often limited compared to the parent drug, laboratory safety protocols must default to the known hazards of Fosinopril Sodium:

  • Reproductive Toxicity: ACE inhibitors are fetotoxic.[1][2] Strict segregation from pregnant personnel is required.[1]

  • Target Organ Toxicity: Cardiovascular system (potential for hypotension upon significant exposure).[1]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects; strictly prohibited from entering municipal water systems.[1]

Pre-Disposal: The Self-Validating Containment System[1]

To ensure safety, the containment process must be self-validating —meaning the physical state of the waste container itself signals its contents and hazards without relying solely on paperwork.[1]

A. Segregation Logic

Do not mix Dehydro Fosinopril Sodium Salt with general organic solvents or oxidizers.[1]

  • Incompatibility: Oxidizing agents (Risk of exothermic reaction).[1][3]

  • Moisture Sensitivity: The phosphinyl group is susceptible to hydrolysis.[1] Waste containers must be hermetically sealed to prevent degradation into unknown secondary metabolites before incineration.[1]

B. Containment Protocol
ParameterSpecificationScientific Rationale
Primary Container Amber Glass or HDPE (High-Density Polyethylene)Protects against UV degradation (if light-sensitive) and prevents leaching.[1]
Secondary Containment Clear Polyethylene Bag (4 mil thickness)"Double-bag" method captures micro-particulates on the exterior of the primary vial.[1]
Labeling "HIGH POTENCY API WASTE" + GHS08 (Health Hazard)Distinguishes it from general chemical waste; alerts disposal vendor to incineration requirement.[1]
State Solid / PowderKeep solid waste dry.[1] Do not solubilize for disposal unless required by specific liquid waste stream protocols.[1]

Disposal Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of Dehydro Fosinopril Sodium Salt. This workflow ensures compliance with RCRA (US) and EWC (EU) standards, prioritizing high-temperature destruction.[1]

DisposalWorkflow Start Waste Generation: Dehydro Fosinopril Na CheckState Analyze Physical State Start->CheckState Solid Solid / Powder (Pure or Contaminated PPE) CheckState->Solid Liquid Liquid Solution (HPLC Effluent/Mother Liquor) CheckState->Liquid ContainerSolid Seal in HDPE/Glass Double Bag (4 mil) Solid->ContainerSolid ContainerLiquid Segregate into Non-Halogenated Organic Waste Liquid->ContainerLiquid Labeling Apply Label: 'Toxic - Bioactive Pharmaceutical' ContainerSolid->Labeling ContainerLiquid->Labeling Destruction High-Temperature Incineration (>1000°C) Labeling->Destruction Preferred Method Landfill Landfill / Sewer (STRICTLY PROHIBITED) Labeling->Landfill  X  

Figure 1: Decision matrix for the segregation and destruction of Dehydro Fosinopril Sodium Salt waste. Note the strict prohibition of landfill/sewer disposal.[1]

Emergency Response: Spill Management

In the event of a spill, the primary goal is to contain the bioactive dust without generating an aerosol.[1]

Immediate Action Steps
  • Evacuate & Isolate: Clear the immediate area of non-essential personnel.

  • PPE Escalation: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator .[1] (Standard lab coats are insufficient if dust is airborne; use Tyvek sleeves or suit if available).[1]

  • Containment: Cover the spill with a damp absorbent pad (do not use dry sweeping, which aerosolizes the salt).[1]

Spill Cleanup Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Aerosol Risk Spill->Assess PPE Don PPE: Resp (N95/P100) + Double Gloves Assess->PPE Method Select Method PPE->Method WetWipe Wet Wipe/Pad (Small Scale) Method->WetWipe HEPA HEPA Vacuum (Large Scale) Method->HEPA Clean Clean Surface with Soap & Water (3x) WetWipe->Clean HEPA->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill remediation protocol focusing on aerosol prevention and decontamination.

Regulatory Classification & Waste Codes

Proper classification ensures your facility remains compliant with federal and international standards.[1]

Regulatory BodyClassificationWaste CodeNotes
US EPA (RCRA) Hazardous Waste (Not P/U Listed)D001 / D002 / Non-Spec Often classified as "Non-Specific Hazardous Waste" unless characteristic (ignitable/corrosive) applies.[1] Best practice: Manage as Subpart P (Hazardous Waste Pharmaceuticals) [1].[1][4]
EU (EWC) Cytotoxic/Cytostatic Medicines18 01 08* The asterisk () denotes hazardous waste.[1] If deemed non-hazardous, use 18 01 09, but 08 is safer for pure impurities [2].[1]
DOT (Transport) Not Regulated (typically)N/AUnless in solution with flammable solvents.[1] Check SDS for specific transport hazards.

References

  • United States Environmental Protection Agency (EPA). (2019).[1][5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link][1]

  • European Commission. (2014).[1] Guidance on the classification of waste (EWC codes). Retrieved from [Link][1]

  • PubChem. (2023).[1] Fosinopril Sodium Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling Dehydro Fosinopril Sodium Salt

[1][2][3][4] Part 1: Executive Safety Assessment (The "Why")[1][2][3] Dehydro Fosinopril Sodium Salt is a structural analog and likely impurity/degradation product of Fosinopril Sodium , a potent Angiotensin-Converting E...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Part 1: Executive Safety Assessment (The "Why")[1][2][3]

Dehydro Fosinopril Sodium Salt is a structural analog and likely impurity/degradation product of Fosinopril Sodium , a potent Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3] In the absence of compound-specific toxicological data for this specific salt, the Precautionary Principle mandates that it be handled with the same rigor—or higher—as the parent Active Pharmaceutical Ingredient (API).[2][3][4]

Critical Hazard Profile:

  • Pharmacological Class: ACE Inhibitor (Prodrug Analog).[3][4]

  • Primary Risk: Reproductive Toxicity (Category 1A/1B). ACE inhibitors are known teratogens, particularly in the second and third trimesters (fetotoxicity, oligohydramnios).[1][2][3][4]

  • Secondary Risk: Respiratory & Skin Sensitization. Inhalation of dust can trigger potent allergic reactions or angioedema.[3][4]

  • Physical State: Sodium salts are typically hygroscopic powders.[3][4] They generate static-charged dust that is difficult to contain and easily aerosolized during weighing.[2][3][4]

Occupational Exposure Band (OEB) Assignment: We treat this compound as OEB 3/4 (Control Banding Strategy), requiring containment at the source.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on PPE alone.[3][4] PPE is the last line of defense; engineering controls (containment) are the first.[2][3]

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory P100 / N99 Respirator (Minimum)Standard N95s filter 95% of particles >0.3 microns.[1][2][3][4] For potent APIs, the 5% penetration is unacceptable.[4] If handling outside a hood (not recommended), a PAPR (Powered Air Purifying Respirator) is required.[1][2][3]
Dermal (Hands) Double Nitrile Gloves (min 5 mil)Outer Glove: Long-cuff (300mm) nitrile.[1][2][3][4] Inner Glove: Standard nitrile.[3][4] Why: Visual breach detection and protection during doffing.[3][4]
Dermal (Body) Tyvek® Lab Coat / Coverall Cotton coats absorb powders and release them later (secondary exposure).[1][2][3] Disposable, non-woven Tyvek prevents particle penetration.[4]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that drift.[3][4] Goggles provide a seal against dust entry.[3][4]
Part 3: Engineering Controls & Operational Workflow[1][4]
3.1 The "Static-Free" Weighing Protocol

Sodium salts are notorious for static charge.[2][3][4] Static causes powder to "jump" off spatulas, contaminating the balance and the user.[4]

Prerequisites:

  • Location: All open handling must occur inside a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood (HEPA filtered).[1][2][3][4]

  • Static Control: Use an Ionizing Bar or Anti-Static Gun inside the weigh station.[3][4]

Step-by-Step Procedure:

  • Gowning: Don PPE in the order: Shoe covers -> Inner Gloves -> Tyvek Coat -> Respirator -> Goggles -> Outer Gloves (taped to cuffs).[1][2][3][4]

  • Preparation: Place the balance, solvent, and waste container inside the hood. Place a tacky mat at the hood opening to capture falling particulate.[4]

  • The Weighing (Gravimetric Transfer):

    • Do not dispense directly into the final vessel if it has a narrow neck.

    • Use a disposable antistatic weighing boat .[3]

    • Pass the weighing boat through the ionizer stream to neutralize charge.[4]

    • Transfer the solid.[3][4] If powder adheres to the spatula, do not flick it.[4] Wipe it with a solvent-dampened Kimwipe inside the hood.[2][3]

  • Solubilization (The "Wet" Rule):

    • Add solvent to the solid immediately after weighing.[3][4]

    • Scientific Logic: Once in solution, the risk of inhalation drops to near zero (unless aerosolized).[2][3][4] The compound is now "locked" in the liquid phase.[2][4]

  • Decontamination:

    • Wipe the balance and surrounding area with 1% Sodium Dodecyl Sulfate (SDS) or a specific surfactant cleaner.[3][4] Why: Water alone often smears hydrophobic/amphiphilic drugs; surfactants lift them.[3][4]

    • Follow with a 70% Isopropanol wipe to remove surfactant residue.[3]

Part 4: Visualization (Decision Logic)[1][2][3]

This diagram illustrates the decision matrix for handling Dehydro Fosinopril Sodium Salt based on its physical state.

PPE_Decision_Tree Start Start: Handling Dehydro Fosinopril Na StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form (High Risk: Inhalation) StateCheck->Solid Dry Powder Liquid Solution / Solubilized (Moderate Risk: Splash) StateCheck->Liquid Dissolved Control_Solid Engineering Control: Class II BSC or CVE (HEPA Filtered) Solid->Control_Solid Control_Liquid Engineering Control: Standard Fume Hood Liquid->Control_Liquid PPE_Solid PPE Required: Double Nitrile Gloves Tyvek Sleeves/Coat P100 Respirator (if open sash) Control_Solid->PPE_Solid PPE_Liquid PPE Required: Single Nitrile Gloves Lab Coat Safety Glasses Control_Liquid->PPE_Liquid Action_Solid Action: Use Ionizer Dissolve Immediately PPE_Solid->Action_Solid Action_Liquid Action: Standard Liquid Handling PPE_Liquid->Action_Liquid

Caption: Operational decision tree distinguishing high-risk powder handling (requiring HEPA containment) from lower-risk liquid handling.

Part 5: Disposal & Emergency Response[1][4]

Waste Stream Management:

  • Solid Waste: All contaminated gloves, weighing boats, and wipes must be placed in a sealed biohazard/chem-hazard bag inside the hood before removal.[2][3][4] Label as "Toxic Incineration Only."[3][4]

  • Liquid Waste: Segregate into "High Potency API" liquid waste streams. Do not mix with general organic solvents if your facility recycles solvents.[3][4]

  • Destruction: Incineration is the only validated method for complete destruction of the ACE inhibitor pharmacophore [1].[3][4]

Spill Response (Powder):

  • Evacuate the immediate area if the spill is outside the hood.[3][4]

  • Don full PPE (P100 respirator, double gloves).[3][4]

  • Cover the spill with a solvent-dampened paper towel (prevents dust generation).[2][3][4]

  • Wipe up—never sweep.

Part 6: References
  • National Center for Biotechnology Information (NCBI). (2023).[3][4] PubChem Compound Summary for CID 23681451, Fosinopril Sodium. Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2016).[3][4] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). (2023).[3][4] Substance Information: Fosinopril Sodium (Reprotoxic Classification).[3][4] Retrieved from [Link][1][2][3]

  • SafeBridge Consultants. (2020).[3][4] Potent Compound Safety: A Guide to Handling Potent APIs. (Industry Standard Guideline).

Sources

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